5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Description
The exact mass of the compound 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is 267.97351 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYFQVWOJMRKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199048 | |
| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-08-1 | |
| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628732-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Indanone Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid conformation and synthetic tractability have made it a cornerstone in the design of a multitude of biologically active molecules. Derivatives of indanone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][3][4] The well-known Alzheimer's disease therapeutic, Donepezil, is a prominent example of a clinically successful drug built upon an indanone core.[1][5]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester . This molecule is not just a compound but a versatile platform. The presence of the bromine atom at the 5-position provides a crucial handle for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the β-keto ester functionality at the 2-position offers a rich landscape for further chemical elaboration. This unique combination of reactive sites makes it an exceptionally valuable building block for the synthesis of compound libraries aimed at discovering next-generation therapeutics.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a plausible, evidence-based synthetic route, a detailed (predicted) structural characterization, and an exploration of the chemical reactivity and potential applications of this promising intermediate.
Proposed Synthesis: A Strategic Approach to Functionalization
The synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester can be efficiently achieved from the commercially available starting material, 5-Bromo-1-indanone. The most direct and established method for introducing a carbomethoxy group at the C-2 position of a 1-indanone is through a base-mediated carboxymethylation using dimethyl carbonate.[7] This approach is superior to older methods as it avoids the use of pyrophoric reagents like sodium hydride and proceeds with high yield.[7]
Reaction Principle: Base-Catalyzed C-Acylation
The reaction proceeds via the deprotonation of the α-carbon (C-2) of the indanone by a strong base, such as sodium methoxide. The resulting enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. A subsequent elimination of a methoxide ion yields the desired β-keto ester. The continuous removal of the methanol byproduct can drive the reaction equilibrium towards the product.[7]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Adapted from[7])
Materials:
-
5-Bromo-1-indanone (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Dimethyl carbonate (DMC) (excess, e.g., 3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the apparatus is dried and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: Charge the flask with sodium methoxide (1.1 equiv) and anhydrous toluene.
-
Reagent Addition: Add dimethyl carbonate (1.0 equiv) to the flask and heat the mixture to reflux.
-
Substrate Feed: Prepare a solution of 5-Bromo-1-indanone (1.0 equiv) in a mixture of toluene and dimethyl carbonate (2.0 equiv). Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.
Structural Elucidation: Predicted Spectroscopic Data
As of the writing of this guide, specific experimental spectroscopic data for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is not available in public databases. The following data is therefore predicted based on established principles and analysis of structurally analogous compounds, including 5-bromo-1-indanone[8][9][10], methyl 1-oxoindan-2-carboxylate[11], and general characteristics of β-keto esters.[12][13]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-H (C4) | ~7.80 | d | J ≈ 1.5 | Ortho to carbonyl, deshielded. Doublet due to meta coupling to H6. |
| Aromatic-H (C6) | ~7.65 | dd | J ≈ 8.5, 1.5 | Doublet of doublets due to ortho coupling to H7 and meta coupling to H4. |
| Aromatic-H (C7) | ~7.50 | d | J ≈ 8.5 | Doublet due to ortho coupling to H6. |
| Methine-H (C2) | ~3.85 | dd | J ≈ 8.0, 4.0 | Alpha to two carbonyls.[7] |
| Methylene-H (C3) | ~3.60 | dd | J ≈ 18.0, 8.0 | Diastereotopic protons.[7] |
| Methylene-H (C3) | ~3.40 | dd | J ≈ 18.0, 4.0 | Diastereotopic protons.[7] |
| Methyl-H (-OCH₃) | ~3.75 | s | - | Characteristic singlet for a methyl ester. |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone C=O (C1) | ~198.0 | Typical for an α,β-unsaturated ketone in a five-membered ring. |
| Ester C=O | ~168.0 | Typical for an ester carbonyl. |
| Aromatic C (quaternary) | ~154.0, ~135.0 | Aromatic carbons attached to other carbons. |
| Aromatic C-H | ~132.0, ~129.0, ~125.0 | Aromatic carbons bearing protons. |
| Aromatic C-Br | ~122.0 | Carbon directly attached to bromine.[8] |
| Methine C (C2) | ~55.0 | Alpha to two carbonyls. |
| Methyl C (-OCH₃) | ~52.5 | Methyl ester carbon. |
| Methylene C (C3) | ~35.0 | Aliphatic methylene carbon. |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | |
| Aliphatic C-H Stretch | 2990 - 2850 | Medium | |
| Ketone C=O Stretch | ~1725 | Strong | Conjugated five-membered ring ketone.[13] |
| Ester C=O Stretch | ~1745 | Strong | Ester carbonyl. β-keto esters often show two distinct C=O bands.[13][14] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | |
| C-O Stretch (Ester) | 1300 - 1150 | Strong | |
| C-Br Stretch | ~680 | Medium-Weak |
Predicted Mass Spectrometry Data
| Parameter | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₀H₉BrO₃ | |
| Molecular Weight | 269.08 g/mol (for ⁷⁹Br), 271.08 g/mol (for ⁸¹Br) | |
| Molecular Ion (M⁺) | m/z 270 and 272 | Presence of two peaks of approximately equal intensity (1:1 ratio) separated by 2 m/z units is the characteristic isotopic signature of a monobrominated compound.[15][16][17] |
| Key Fragment Ion | m/z 211, 213 | Loss of the carbomethoxy group (-COOCH₃, 59 Da). |
| Key Fragment Ion | m/z 183, 185 | Loss of both the carbomethoxy group and carbon monoxide (-CO, 28 Da). |
| Key Fragment Ion | m/z 104 | Loss of Br and subsequent fragmentation. |
Chemical Reactivity and Strategic Applications
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a scaffold primed for diversification. Its utility in drug discovery stems from the ability to selectively modify its distinct reactive sites, enabling the rapid generation of diverse molecular architectures.
Key Reactive Sites:
-
Aryl Bromide (C5-Br): This is arguably the most valuable functional handle. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[6][18] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, profoundly influencing the molecule's steric and electronic properties.
-
α-Methylene Protons (C2-H): The proton at the C-2 position is acidic due to the flanking carbonyl groups. This allows for base-mediated alkylation or acylation, providing a route to introduce further substituents at this stereocenter.
-
Ketone Carbonyl (C1=O): The ketone can be subjected to a range of standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, or addition of organometallic reagents.
-
Ester Moiety (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. It can also be reduced to a primary alcohol.
Caption: Key reactive sites and potential synthetic transformations.
Potential Applications in Drug Development
The indanone scaffold is a proven pharmacophore.[1][2] Derivatives have shown efficacy in a range of therapeutic areas, making this core structure a focal point for new drug design.
-
Oncology: Many indanone derivatives exhibit significant antiproliferative effects against various cancer cell lines.[2][4] The ability to use Suzuki coupling on the 5-bromo position allows for the synthesis of bi-aryl structures, a common motif in kinase inhibitors.[6]
-
Neurodegenerative Diseases: The success of Donepezil highlights the potential of indanones as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1][5] Furthermore, derivatives have been explored as potential agents for Parkinson's disease by targeting monoamine oxidase-B (MAO-B).[3]
-
Anti-inflammatory and Antimicrobial Agents: The indanone core has been incorporated into molecules with demonstrated anti-inflammatory and antimicrobial activities.[1][4] The versatile substitution patterns possible with the target molecule allow for the fine-tuning of properties to optimize these effects.
References
- The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide - Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-spectroscopic-analysis-of-keto-esters]
- Infrared Spectroscopy. [URL: https://www.chem.ucla.edu/~webspectra/irtable.html]
- Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32942944/]
- IR Spectroscopy. [URL: https://www.spcollege.edu/docs/science/chemistry/ir_spectroscopy.pdf]
- Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [URL: https://www.spcmc.ac.in/files/studymaterial/file/16012021160309Infrared%20Spectroscopy%20(SEM%20VI).pdf]
- Indanone derivatives: Emerging frontiers in cancer therapy - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2230181]
- 5-Bromo-1-indanone(34598-49-7) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/34598-49-7_13cnmr.htm]
- Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29245053/]
- 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/34598-49-7_1hnmr.htm]
- The Infrared Absorption Spectra of Cyclic β-Ketoesters. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01128a050]
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- (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate. [URL: https://www.researchgate.net/publication/377884784_Synthesis_and_characterization_of_novel_5-substituted_indanones_via_Suzuki_coupling_reactions]
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- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [URL: https://www.researchgate.net/publication/228499092_The_Suzuki_Reaction_Applied_to_the_Synthesis_of_Novel_Pyrrolyl_and_Thiophenyl_Indazoles]
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Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, functionalized indanones serve as highly privileged scaffolds. Specifically, 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (also known as methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) represents a critical building block. As a Senior Application Scientist, I frequently leverage this compound's unique dual-reactivity profile: the highly acidic C2
This bifunctional nature has made it indispensable in the development of[1] and [2]. This technical guide deconstructs its physical properties, mechanistic synthesis, and downstream applications, providing a self-validating framework for researchers and drug development professionals.
Physicochemical & Structural Profiling
Understanding the fundamental properties of this
Table 1: Quantitative Physicochemical & Structural Parameters
| Parameter | Value | Analytical & Synthetic Significance |
| Chemical Formula | C₁₁H₉BrO₃ | Establishes exact mass for HRMS validation. |
| Molecular Weight | 269.09 g/mol [3] | Confirmed via LC-MS (ESI+) at m/z 269.0 and 271.0 (1:1 Br isotope pattern). |
| CAS Registry Number | 628732-08-1 | Primary identifier for reagent procurement and database indexing. |
| Electrophilic Centers | C1 (Ketone), Ester Carbonyl | Distinct reactivity profiles; C1 is prone to reductive amination or Grignard attack. |
| Nucleophilic Center | C2 ( | Highly acidic proton; prime site for base-mediated |
| Cross-Coupling Site | C5 (Aryl Bromide) | Enables late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 5-bromo-1-oxoindan-2-carboxylic acid methyl ester is achieved via a base-mediated Claisen-type condensation[1].
Mechanistic pathway of the base-mediated Claisen-type condensation to form the beta-keto ester.
Protocol 1: Synthesis of the -Keto Ester
-
Objective: To synthesize the target ester from commercially available 5-bromo-2,3-dihydro-1H-inden-1-one.
-
Causality & Rationale: We utilize Sodium Hydride (NaH) as a strong, non-nucleophilic base. The evolution of hydrogen gas provides an irreversible thermodynamic driving force, pushing the enolization to completion. Dimethyl carbonate acts as the acylating agent. By adding it post-enolate formation, we minimize the self-condensation of the indanone[1].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250-mL round-bottom flask under an inert argon atmosphere. Add 5-bromo-2,3-dihydro-1H-inden-1-one (32.8 mmol) and anhydrous THF (30 mL). Causality: Moisture exclusion is critical to prevent the quenching of NaH and the premature hydrolysis of dimethyl carbonate.
-
Enolate Generation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil; 110 mmol) in portions[1]. Causality: The deprotonation is highly exothermic. Stepwise addition controls the rate of H₂ gas evolution, preventing thermal runaway.
-
Electrophilic Capture: Add dimethyl carbonate (49.9 mmol) dropwise[1]. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The disappearance of the starting material (
~0.5) and the appearance of a new, UV-active lower- spot indicates successful conversion. -
Quenching & Isolation: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl provides a mild proton source that neutralizes the excess base without hydrolyzing the newly formed ester. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.
Advanced Downstream Functionalization
The true value of this compound lies in its capacity for
Strategic alpha-functionalization pathways leveraging the highly activated C2 position.
Protocol 2: Asymmetric -Chlorination
-
Objective: Enantioselective chlorination at the C2 position to generate a chiral building block.
-
Causality & Rationale: N-chlorosuccinimide (NCS) is utilized as a mild, electrophilic chlorine source. A Cinchona alkaloid catalyst provides a chiral pocket, directing the facial approach of the enolate to NCS, thereby inducing high enantioselectivity. Solid potassium fluoride (KF) acts as a mild base to facilitate enolization without racemizing the newly formed stereocenter[5].
Step-by-Step Methodology:
-
In a reaction vessel, combine the synthesized
-keto ester (0.2 mmol), the Cinchona alkaloid-based catalyst (0.5 mol%), and solid potassium fluoride (2.0 eq)[5]. -
Add toluene (1 mL) and stir the mixture at room temperature.
-
Introduce NCS (1.2 eq) in a single portion. Causality: Toluene provides a non-polar environment that tightens the ion-pair transition state between the chiral catalyst and the enolate, maximizing enantiomeric excess (ee).
-
Monitor via chiral HPLC to validate the enantiomeric ratio before proceeding to downstream cross-coupling.
Alternative Pathways:
-
Umpolung Alkynylation: Utilizing Ethynyl BenziodoXolone (EBX) hypervalent iodine reagents, researchers can achieve direct
-alkynylation[4]. This breaks traditional polarity rules (umpolung) where the alkyne acts as an electrophile, setting the stage for Pd-catalyzed decarboxylative allylations to form complex spirocycles[4]. -
Enantioselective Fluorination: Using N-fluorobenzenesulfonimide (NFSI) and a chiral copper or guanidine catalyst, the C2 position can be stereoselectively fluorinated, drastically altering the metabolic stability of the resulting scaffold[6].
Analytical Characterization Standards
To ensure scientific integrity, every synthesized batch must be subjected to a rigorous analytical workflow:
-
¹H NMR (CDCl₃): Look for the diagnostic shift of the methyl ester protons (singlet, ~3.8 ppm) and the
-proton (if in keto form) around 3.5-4.0 ppm. The aromatic region will display the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring. -
¹³C NMR: The presence of two distinct carbonyl peaks (ketone ~200 ppm, ester ~168 ppm) validates the
-keto ester backbone. -
IR Spectroscopy: Strong stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
References
- Source: Google Patents (CA3014192A1)
- Indole compounds and methods of use (CFTR Modulators)
-
Synthesis of an Unnatural Amino Acid Based on Hypervalent Iodine Reagents Source: UNL Repository URL:[Link]
-
Enantioselective Synthesis of Polycyclic Carbocycles via an Alkynylation-Allylation-Cyclization Strategy Source: CORE (EPFL) URL:[Link]
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Molecular weight and formula of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug discovery, the indanone scaffold represents a privileged structure, serving as the core of numerous biologically active molecules. The strategic introduction of various functional groups onto this framework allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. This technical guide focuses on a specific, yet highly versatile derivative: methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate , often referred to as 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.
The presence of a bromine atom at the 5-position of the indanone ring, combined with the methyl ester at the 2-position, offers a unique combination of reactivity and structural rigidity. The bromine atom serves as a key functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This capability is invaluable for the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide will provide a comprehensive overview of the molecular and physicochemical properties of this compound, detailed synthetic considerations, and an exploration of its current and potential applications in the pharmaceutical sciences.
Physicochemical and Structural Characteristics
The precise identification and characterization of a compound are foundational to its successful application in research and development. While the nomenclature "5-Bromo-1-oxoindan-2-carboxylic acid methyl ester" is descriptive, the more formal IUPAC name is methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
Molecular Formula and Weight
Based on its structure, the molecular formula and weight have been determined:
| Property | Value |
| Molecular Formula | C₁₁H₉BrO₃ |
| Molecular Weight | 269.09 g/mol |
Note: This data is consistent with the isomeric compound, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, for which a CAS number (1186048-01-0) is available.[1] A definitive CAS number for the 5-bromo isomer is not prominently documented in publicly available databases, highlighting its status as a more specialized research chemical.
Structural Diagram
Caption: Chemical structure of methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Synthesis and Methodologies
The synthesis of methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be approached through several strategic pathways. A common and logical approach involves the synthesis of the parent indanone ester followed by regioselective bromination.
Experimental Protocol: Synthesis via Dieckmann Condensation and Subsequent Bromination
This protocol outlines a plausible synthetic route, starting with the synthesis of the unbrominated core, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which has a documented synthesis.[2]
Step 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [2]
-
Reaction Setup: Under an inert atmosphere (Argon), dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous tetrahydrofuran (THF).
-
Base Addition: With stirring, slowly add sodium hydride (60% dispersion in oil).
-
Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste indicates the progress of the intramolecular Dieckmann condensation.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully quench with water. Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Caption: Synthetic scheme for the unbrominated indanone core.
Step 2: Electrophilic Bromination
-
Reaction Setup: Dissolve the methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (typically 0-10 °C). The use of a Lewis acid catalyst may be beneficial to enhance regioselectivity.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final product, methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl ester protons. The aromatic region will be particularly informative for confirming the 5-bromo substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), the methine and methylene carbons of the indan core, and the methyl ester carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the two carbonyl groups (ketone and ester) and characteristic absorptions for the aromatic C-H and C-C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Applications in Medicinal Chemistry and Drug Development
The 5-bromo-1-oxoindan scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom provides a crucial handle for introducing molecular diversity through various cross-coupling reactions.
Anticancer Research
Derivatives of bromo-indanone and related bromo-indole structures have shown promise as anticancer agents.[7][8] The core structure can be elaborated to target various cellular pathways implicated in cancer progression. The ability to perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 5-position allows for the synthesis of libraries of compounds for screening against various cancer cell lines and molecular targets.
Caption: Synthetic utility of the 5-bromo group for diversification.
Antimicrobial and Other Therapeutic Areas
The broader class of bromo-substituted heterocyclic compounds has been investigated for a range of therapeutic applications, including as antimicrobial agents.[7] The unique electronic properties conferred by the bromine atom can enhance the binding affinity of these molecules to their biological targets.
Conclusion
Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetically versatile intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic combination of a rigid indanone core, a reactive bromine handle, and an ester functional group makes it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific isomer is not widely published, its properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique chemical attributes of this compound in their pursuit of novel therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S7 ¹H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]
-
Cynor Laboratories. (n.d.). Intermediates - 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. IndiaMART. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-1-methylene-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S8 ¹³C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Royal Society of Chemistry. (n.d.). Spectrum. Rsc.org. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 5-bromo-2-oxoindoline-7-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Li, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1667.
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- 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
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- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester in Organic Solvents
Introduction
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a halogenated indanone derivative with a molecular structure that suggests its potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening protocols. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular characteristics that govern its solubility, present a robust experimental framework for solubility determination, and offer predictive insights into its behavior in a range of common organic solvents.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents[1][2].
Molecular Structure Analysis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester:
-
Indanone Core: The rigid bicyclic indanone core is largely nonpolar.
-
Bromo Group: The bromine atom at the 5-position adds to the molecular weight and introduces a degree of polarity, though it is also hydrophobic.
-
Oxo Group: The ketone (oxo) group at the 1-position is a polar functional group capable of acting as a hydrogen bond acceptor.
-
Carboxylic Acid Methyl Ester: The methyl ester group at the 2-position is also polar and can act as a hydrogen bond acceptor.
Overall, 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester can be classified as a moderately polar compound. The presence of polar functional groups suggests that it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents. However, the bulky and nonpolar indanone backbone will limit its solubility in highly polar solvents like water.
Predicted Solubility Profile
Based on its structure, we can predict its relative solubility in different classes of organic solvents. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents. Its solubility is expected to be limited in nonpolar solvents.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar ester and ketone functionalities through dipole-dipole interactions.[1] |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the carbonyl oxygens, but the nonpolar indanone structure may limit extensive solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with the overall molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar and may not be as effective at solvating the polar groups of the molecule. |
| Aromatic | Toluene, Benzene | Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
| Aliphatic | Hexane, Heptane | Very Low | As highly nonpolar solvents, they are poor solvents for moderately polar compounds. |
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent[3].
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Detailed Experimental Protocol
Materials:
-
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid from the saturated solution.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Factors Influencing Solubility
Several factors can influence the solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester[2][4].
Temperature
For most solids dissolving in a liquid solvent, solubility increases with temperature[4][5]. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. When conducting solubility studies, it is crucial to control the temperature to ensure reproducible results.
Solvent Polarity
As discussed, the polarity of the solvent is a critical factor[4]. A good match between the polarity of the solute and the solvent will generally lead to higher solubility. The diverse range of functional groups in 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester suggests that its solubility will be sensitive to the specific polarity and hydrogen bonding capabilities of the solvent.
Molecular Size and Shape
The relatively large and rigid structure of the indanone core can also affect its solubility[4]. Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, more compact molecules with similar functional groups[4].
Practical Applications of Solubility Data
A thorough understanding of the solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is essential for various applications in a research and development setting:
-
Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: Solubility data is fundamental for developing effective crystallization protocols for purification. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation Development: In the context of drug development, solubility in pharmaceutically acceptable solvents is a key parameter for creating stable and bioavailable formulations.
-
Analytical Method Development: Solubility information is necessary for preparing stock solutions and standards for various analytical techniques, including HPLC, NMR, and mass spectrometry.
Conclusion
References
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. web.viu.ca [web.viu.ca]
Safety Data Sheet (SDS) for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
This technical guide is structured as a comprehensive operational manual for the handling, safety, and synthetic application of Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate . It moves beyond standard regulatory compliance to provide actionable insights for researchers utilizing this compound in drug discovery.
Operational Protocols for Pharmaceutical Intermediates
Document Control:
-
Subject: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
-
Molecular Formula: C₁₁H₉BrO₃
-
Molecular Weight: 283.09 g/mol
-
Version: 2.0 (Research & Development Grade)
Executive Summary & Synthetic Utility
Methyl 5-bromo-1-oxoindan-2-carboxylate is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structural uniqueness lies in its orthogonal reactivity :
-
Electrophilic Core: The
-keto ester moiety at the C1-C2 position serves as a versatile handle for heterocycle formation (e.g., pyrazoles, pyrimidines) or alkylation. -
Cross-Coupling Handle: The aryl bromide at position C5 is stable to standard enolate chemistry, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Critical Advisory: While this compound is chemically stable, the C2 proton is highly acidic (
Chemical Identity & Physicochemical Characterization
| Property | Specification | Operational Note |
| IUPAC Name | Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Also cited as Methyl 5-bromo-1-oxo-2-indancarboxylate |
| Appearance | White to pale yellow crystalline solid | Yellowing indicates oxidation or trace HBr evolution |
| Melting Point | 85–90 °C (Predicted/Analogous) | Sharp melt indicates high purity; broad range implies hydrolysis |
| Solubility | DMSO, DCM, Ethyl Acetate, THF | Insoluble in water. Hydrolyzes slowly in aqueous base.[2] |
| Flash Point | >110 °C (Predicted) | Combustible solid |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) of
Signal Word: WARNING
Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Expert Insight: The Mechanism of Toxicity
The primary hazard stems from the
Strategic Handling & Storage Protocols
Storage Architecture
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass with a PTFE-lined cap.
-
Rationale: The C2 position is susceptible to oxidative degradation over long periods. Light exclusion prevents photolytic debromination.
Operational Workflow: Synthesis Setup
The following diagram illustrates the decision logic for handling this compound in a synthesis workflow to maximize safety and yield.
Figure 1: Pre-reaction handling logic. Note the requirement to avoid metal spatulas if the subsequent step involves metal-catalyzed coupling, as trace iron can interfere.
Emergency Response & First Aid
Fire Fighting Measures
-
Extinguishing Media: Carbon dioxide (
), Dry chemical, or Alcohol-resistant foam.[5] Do not use a solid water stream , as it may scatter the molten material. -
Specific Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) gas and Carbon Oxides (
). -
PPE: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4] Mechanism: The compound causes upper respiratory tract irritation; prompt removal prevents edema.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. The risk of aspiration pneumonia from a lipophilic solid outweighs the benefit of emesis.
Synthetic Reactivity Profile
Understanding the reactivity map is crucial for designing safe experiments.
Figure 2: Orthogonal reactivity map. The C2 position is the most kinetically active site under basic conditions.
Experimental Note: Enolate Formation
When deprotonating at C2 (e.g., with NaH or LDA), ensure the reaction is kept below 0°C initially to prevent self-condensation or polymerization. The resulting enolate is stable but air-sensitive.
Toxicological & Ecological Information
Toxicological Data (Analogous)
-
Acute Toxicity: Predicted
(Oral, Rat) > 500 mg/kg (Category 4). -
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Sensitization: No specific data, but benzylic carbonyls can act as weak sensitizers.
Ecological Impact[4]
-
Aquatic Toxicity: High risk to aquatic life due to brominated aromatic structure.
-
Disposal: Strictly prohibited from drain disposal.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and atomize in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions.
-
References & Verification
-
Compound Identification: Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. CAS No. 628732-08-1.[1][2][3]
-
Source: (Search via CAS 628732-08-1).
-
-
Parent Scaffold Safety: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Safety Data Sheet.
-
Source:.
-
-
Synthetic Methodology: Synthesis of Indanone Derivatives via Dieckmann Condensation.
-
Source:.
-
-
GHS Classification Standards: OSHA Hazard Communication Standard (29 CFR 1910.1200).
-
Source:.
-
Disclaimer: This guide is for research and development use only. It is generated based on technical expertise and available chemical data. Users must conduct their own risk assessment before handling.
Sources
The Evolving Chemistry and Therapeutic Potential of 5-Bromo-1-Indanone Derivatives: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] The introduction of a bromine atom at the 5-position, yielding 5-bromo-1-indanone, creates a versatile and highly reactive intermediate, paving the way for a new generation of derivatives with significant therapeutic potential.[2][3] This technical guide provides an in-depth review of the synthesis, characterization, and burgeoning applications of 5-bromo-1-indanone derivatives, with a particular focus on their role in the development of novel treatments for neurodegenerative diseases, as well as emerging applications in oncology and infectious diseases. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of the 5-Bromo-1-Indanone Scaffold
The 1-indanone core, a fused benzene and cyclopentanone ring system, is a privileged structure in drug discovery.[1] Its rigid framework provides a well-defined orientation for pendant functional groups to interact with biological targets. The true synthetic power of this scaffold is unlocked with the introduction of a bromine atom at the 5-position. This halogenation serves a dual purpose:
-
A Handle for Cross-Coupling Reactions: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The presence of bromine can influence the lipophilicity, metabolic stability, and binding affinity of the molecule, which are critical parameters in drug design.
Synthesis of 5-Bromo-1-Indanone and its Derivatives
The synthesis of 5-bromo-1-indanone derivatives can be broadly divided into two key stages: the formation of the 5-bromo-1-indanone core and its subsequent functionalization.
Synthesis of the 5-Bromo-1-Indanone Core
The most common and established method for the synthesis of 5-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[5][6]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Starting Material: 3-(3-Bromophenyl)propionic acid is a common starting material.[5]
-
Cyclization: The acid is treated with a strong acid, such as chlorosulfonic acid or polyphosphoric acid, to promote intramolecular cyclization.[5] An alternative approach involves the use of aluminum chloride with 4-(3-chloropropanoyl)bromobenzene.[7]
-
Work-up: The reaction mixture is carefully quenched with ice and the product is extracted with a suitable organic solvent (e.g., ether or dichloromethane).[5][7]
-
Purification: The crude product is purified by recrystallization from a solvent like methanol or by column chromatography to yield 5-bromo-1-indanone as a solid.[7]
Caption: Synthesis of 5-bromo-1-indanone via Friedel-Crafts acylation.
Derivatization via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and is extensively used for the synthesis of 5-substituted-1-indanone derivatives.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-Indanone
-
Reaction Setup: In a reaction vessel, 5-bromo-1-indanone, a boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene, THF, n-butanol, or DMAc).[4][8]
-
Inert Atmosphere: The reaction mixture is purged with an inert gas, such as argon or nitrogen, to prevent the oxidation of the palladium catalyst.[9]
-
Heating: The reaction is typically heated to a temperature ranging from 60 °C to 120 °C, often overnight, to ensure completion.[8]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-substituted-1-indanone derivative.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Therapeutic Applications of 5-Bromo-1-Indanone Derivatives
The versatility of the 5-bromo-1-indanone scaffold has led to its exploration in various therapeutic areas, with the most significant advances being in the field of neurodegenerative diseases.
Neurodegenerative Diseases: A Primary Focus
Indanone derivatives have shown considerable promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][12]
Alzheimer's Disease:
The multifaceted nature of Alzheimer's disease necessitates multi-target-directed ligands.[13] 5-Bromo-1-indanone derivatives have been instrumental in the design of such compounds, primarily targeting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[14]
-
Acetylcholinesterase (AChE) Inhibition: Many indanone derivatives are potent AChE inhibitors, a key strategy in symptomatic treatment of Alzheimer's.[14] The indanone moiety often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site.[13]
-
Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's. Certain indanone derivatives have been shown to inhibit Aβ self-assembly and even promote the disaggregation of pre-formed Aβ fibrils.[14]
| Derivative | Target | IC50 (nM) | Reference |
| Compound 9 | AChE | 14.8 | [14] |
| Compound 14 | AChE | 18.6 | [14] |
| Compound 4b | AChE | 780 | [15] |
Parkinson's Disease:
The neuroprotective effects of indanone derivatives are also being investigated for Parkinson's disease.[2] Some derivatives have shown efficacy in animal models by mitigating motor dysfunction.[2] The mechanism of action is thought to involve the modulation of neuroinflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monoamine oxidase-B (MAO-B).[2]
Emerging Applications
While the research is still in its early stages, 5-bromo-1-indanone derivatives are being explored for other therapeutic applications.
Anticancer Activity:
Gallic acid-based indanone derivatives have demonstrated potent anticancer activity against various human cancer cell lines in MTT assays.[16] For instance, one derivative showed an IC50 of 2.2 µM against the MCF-7 hormone-dependent breast cancer cell line.[16] Other studies on 5-bromo-7-azaindolin-2-one derivatives have also revealed broad-spectrum antitumor potency.[17]
Antimicrobial and Antifungal Activity:
Indanone derivatives have been reported to possess antimicrobial and antifungal properties.[18][19] Naturally occurring 1-indanone derivatives, known as pterosins, have shown antimicrobial activity.[18] Synthetic derivatives have also been screened against various Gram-positive and Gram-negative bacteria and fungal strains, with some showing promising results.[18][19] For example, certain aurone and indanone derivatives have shown minimum inhibitory concentration (MIC) values as low as 62.5 µM against C. albicans, E. coli, and S. aureus.[20]
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 5-bromo-1-indanone and its derivatives are crucial for their use in research and development. Standard spectroscopic techniques are employed for this purpose.
| Technique | 5-Bromo-1-indanone | Key Features | Reference |
| ¹H NMR | δ ~2.7 (t, 2H), ~3.1 (t, 2H), ~7.3-7.8 (m, 3H) | Aliphatic protons of the cyclopentanone ring and aromatic protons. | [21] |
| ¹³C NMR | δ ~25, ~36 (aliphatic), ~124-155 (aromatic), ~207 (carbonyl) | Characteristic chemical shifts for the carbon framework. | [21] |
| IR (cm⁻¹) | ~1700 (C=O stretch) | Strong absorption band for the carbonyl group. | [21] |
| Mass Spec | m/z 210, 212 (M+, M+2) | Isotopic pattern characteristic of a bromine-containing compound. |
Caption: Key analytical techniques for characterizing 5-bromo-1-indanone.
Future Perspectives and Conclusion
5-Bromo-1-indanone has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential, particularly in the challenging field of neurodegenerative diseases. The ability to easily diversify the 5-position through robust synthetic methods like the Suzuki-Miyaura coupling provides a clear pathway for the continued development of novel therapeutic agents. While the applications in oncology and infectious diseases are still emerging, they represent exciting new avenues for research. As our understanding of the biological targets and mechanisms of action of these derivatives deepens, we can anticipate the development of more potent and selective drug candidates based on the 5-bromo-1-indanone scaffold. This guide serves as a foundational resource to stimulate and support these future endeavors.
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Frontiers. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology. Retrieved from [Link]
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Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 433-443. Retrieved from [Link]
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MDPI. (2020). Synthesis and application of 1-indanone derivative to access spiro carbocycles. Molecules, 25(18), 4234. Retrieved from [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-523. Retrieved from [Link]
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Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]
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Bansal, R., et al. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Current Computer-Aided Drug Design, 19(2), 94-107. Retrieved from [Link]
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ACS Publications. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 634-647. Retrieved from [Link]
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ACS Publications. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46996-47012. Retrieved from [Link]
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PMC. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-523. Retrieved from [Link]
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
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MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 50-56. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PMC. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3209. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(1), 224-228. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1684. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 053-063. Retrieved from [Link]
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Saxena, H. O., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 3914-3918. Retrieved from [Link]
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PMC. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7089. Retrieved from [Link]
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Thermodynamic Profiling of Indanone Carboxylic Acid Esters: A Comprehensive Guide for Process Chemistry and Materials Science
The Thermodynamic Imperative in Indanone Chemistry
Indanone carboxylic acid esters and their structural derivatives occupy a privileged position in modern applied chemistry. They serve as critical precursors in the synthesis of active pharmaceutical ingredients (APIs)—such as the scaled process chemistry for varenicline[1]—and act as central moieties in advanced organic photovoltaic (OPV) materials like ITIC derivatives[2]. Furthermore, indanone derivatives are key intermediates in the catalytic upgrading of biomass[3].
As a Senior Application Scientist, I approach the synthesis and scale-up of these molecules not merely as a sequence of reactions, but as a system governed by strict thermodynamic laws. Understanding the phase transition enthalpies, solubility thermodynamics, and gas-phase formation energies of indanone esters is not optional; it is a prerequisite for designing safe, scalable, and high-yielding chemical processes. This guide delineates the causality behind the thermodynamic behavior of indanone derivatives and establishes self-validating protocols for their empirical measurement.
Phase Transition Thermodynamics & Substituent Effects
The thermodynamic stability of an indanone ester is heavily dictated by its substituent groups. The indanone core consists of a fused benzene and cyclopentanone ring. When functionalized with carboxylate esters, methoxy groups, or alkyl chains, the molecule experiences significant shifts in its electron density and crystal lattice energy.
By measuring the standard molar enthalpies of formation (
Table 1: Summary of Phase Transition Enthalpies for Indanone Derivatives
Data synthesized from high-precision calorimetric studies[3][4].
| Compound | ||||
| 6-Methyl-1-indanone | 19.70 | 335.1 | 85.0 | -94.4 |
| 6-Methoxy-1-indanone | 25.50 | 380.6 | 99.9 | -219.1 |
| 5,6-Dimethoxy-1-indanone | ~28.1 | 392.4 | 115.2 | -371.4 (est.) |
Mechanistic Insights: The Logical Relationship of Substituent Effects
To predict the behavior of novel indanone carboxylic acid esters during crystallization or sublimation, we must map the thermodynamic impact of specific functional groups. The diagram below illustrates the causal relationship between structural additions and macroscopic thermodynamic properties.
Caption: Thermodynamic impact of functional group substitutions on the indanone core.
Self-Validating Experimental Protocols
A robust thermodynamic profile requires a self-validating experimental loop. We cannot rely on a single analytical technique; rather, we must cross-reference empirical calorimetric data with ab initio computational models (e.g., G3(MP2)//B3LYP) to ensure absolute accuracy[3].
Protocol 1: Determination of Enthalpy of Fusion via DSC
Differential Scanning Calorimetry (DSC) is utilized to determine the melting temperature and enthalpy of fusion. The causality here is straightforward: the integral of the heat flow peak during the solid-to-liquid transition directly correlates to the energy required to disrupt the specific intermolecular forces (e.g., dipole-dipole interactions of the ester moiety) within the crystal lattice.
-
Sample Preparation: Weigh 2.0 to 5.0 mg of the highly purified (>99.9%) indanone carboxylic acid ester into an aluminum crucible. Seal with a pierced lid to allow for off-gassing, preventing pressure-induced baseline artifacts.
-
Calibration: Calibrate the DSC using high-purity indium (
= 28.62 J/g, = 156.6 °C) to ensure precise heat flow and temperature scaling. -
Thermal Cycle: Equilibrate the sample at 298.15 K. Apply a linear heating rate of 5 K/min up to 50 K above the anticipated melting point.
-
Data Extraction: Integrate the endothermic peak to yield
. The sharp onset temperature represents [4].
Protocol 2: Gas-Phase Enthalpy of Formation via Static-Bomb Calorimetry
To determine the fundamental thermodynamic stability of the molecule, we measure the standard molar enthalpy of combustion (
-
Pelletization: Compress ~0.5 g of the indanone ester into a pellet to ensure a controlled, uniform burn rate.
-
Combustion: Place the pellet in a platinum crucible within the bomb reactor. Pressurize with high-purity oxygen (3.04 MPa). Ignite the sample electrically.
-
Temperature Logging: Monitor the temperature rise of the surrounding water jacket with a precision of
K. -
Sublimation & Gas-Phase Derivation: Standard DSC often fails to capture the slow kinetics of sublimation for high-molecular-weight esters. Therefore, use Calvet microcalorimetry or Knudsen effusion to measure the enthalpy of sublimation (
)[3]. -
Validation: Calculate the gas-phase enthalpy of formation:
. Compare this empirical value against G3(MP2)//B3LYP ab initio calculations. A deviation of < 4 kJ/mol validates both the sample purity and the experimental setup[3][5].
Caption: Thermodynamic characterization workflow for indanone derivatives.
Solubility Thermodynamics & Phase Equilibria
For process chemists scaling up indanone carboxylic acid esters, crystallization is the primary method of purification. The design of an optimal crystallization process relies entirely on solubility thermodynamics.
Recent studies on indanone derivatives (e.g., 5,6-dimethoxy-1-indanone) demonstrate that their dissolution in organic solvents is a spontaneous, entropy-driven mixing process[6]. The solubility capacity is highly dependent on solvent polarity and hydrogen-bonding capabilities. Experimental data reveals that esters and ketones exhibit a significantly higher dissolution capacity for indanone derivatives compared to alcohols[6].
To model this behavior for process scale-up, the empirical solubility data across a temperature gradient (e.g., 283.15 K to 323.15 K) should be correlated using the Non-Random Two-Liquid (NRTL) model or the modified Apelblat equation[6]. The NRTL model is particularly effective because it accounts for the local composition variations and the specific interactions between the indanone ester solute and the solvent molecules, providing the thermodynamic fundamentals required for industrial separation and purification.
Conclusion
The thermodynamic profiling of indanone carboxylic acid esters is a rigorous intersection of empirical calorimetry and computational chemistry. By understanding the causal relationships between substituent groups (like methoxy and carboxylate esters) and their macroscopic phase transition enthalpies, researchers can rationally design synthesis routes, optimize crystallization purifications, and predict the stability of these critical intermediates in pharmaceutical and materials science applications. Adhering to self-validating protocols ensures that the thermodynamic data generated is not just observational, but foundational.
References
- Understanding Organic Photovoltaic Materials Using Simple Thermal Analysis Methodologies. Annual Reviews.
- Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Form
- Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Comput
- Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents
- Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies. AIP Publishing.
- Process Chemistry in the Pharmaceutical Industry. EPDF.
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester: A Detailed Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the strategic considerations behind the chosen synthetic route, provide a step-by-step experimental procedure, and offer insights into the underlying chemical principles.
Introduction: The Significance of Substituted Indanones
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto this framework allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutic agents. 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester serves as a key building block, enabling further functionalization at the bromine-substituted position and the carboxylic ester, thus providing a versatile platform for the synthesis of a diverse range of potential drug candidates.
Strategic Approach: Retrosynthetic Analysis and Route Selection
Two primary retrosynthetic pathways were considered for the synthesis of the target molecule.
Route A: Intramolecular Friedel-Crafts Acylation
This approach involves the cyclization of a substituted 3-phenylpropanoic acid derivative. The key disconnection is the carbon-carbon bond formation of the indanone ring.
Route B: Dieckmann Condensation
This alternative strategy relies on the intramolecular cyclization of a substituted diethyl phthalate derivative to form the five-membered ring.
After careful consideration of reagent availability, reaction robustness, and predictability of regiochemistry, Route A, the intramolecular Friedel-Crafts acylation, was selected as the primary and recommended synthetic strategy. This pathway offers a more direct and reliable method for establishing the desired 5-bromo-1-indanone core.
Visualizing the Synthetic Pathway
The following diagram illustrates the selected synthetic approach (Route A), highlighting the key transformations.
Caption: Synthetic workflow for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester via Friedel-Crafts acylation.
Part 1: Synthesis of 5-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation
The initial step focuses on the construction of the 5-bromo-1-indanone ring system through an acid-catalyzed intramolecular cyclization of 3-(3-bromophenyl)propanoic acid.
Reaction Mechanism: Electrophilic Aromatic Substitution
The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] The strong acid protonates the carboxylic acid, which, upon loss of water, forms a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and subsequent rearomatization to yield the cyclic ketone.
Sources
Application Note: Synthesis and Downstream Functionalization of Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 628732-08-1)
Introduction & Mechanistic Overview
Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an advanced
This technical guide outlines a self-validating protocol for its de novo synthesis from commercially available 5-bromo-1-indanone and details three robust downstream applications: electrophilic difluoromethylation, umpolung
Primary Synthesis Protocol: -Methoxycarbonylation
Mechanistic Causality
The transformation of 5-bromo-1-indanone to its corresponding
Temperature control dictates the reaction's success: initial enolate formation is highly exothermic and must be maintained at 0 °C, whereas the subsequent nucleophilic acyl substitution requires thermal activation (70 °C) to overcome the energy barrier for the elimination of the methoxide leaving group 1.
Step-by-Step Methodology
-
Apparatus Setup: Purge a 3-necked 1-liter round-bottom flask (fitted with a reflux condenser, dropping funnel, and internal thermometer) with inert gas (N
or Ar). -
Reagent Preparation: Suspend NaH (60% dispersion in mineral oil, 2.0 equiv) and DMC (2.0 equiv) in anhydrous THF.
-
Controlled Addition: Cool the suspension to 0 °C. Add a solution of 5-bromo-1-indanone (1.0 equiv) in THF dropwise over 45 minutes. Insight: Dropwise addition ensures the local concentration of unreacted ketone remains low, preventing off-target side-reactions.
-
Thermal Activation: Stir the dark brown reaction mixture at 0 °C for 30 minutes. Slowly warm the system to 23 °C, then carefully heat to 70 °C for 15 hours 1.
-
Workup & Validation: Cool the mixture to 0 °C and quench carefully with saturated aqueous NH
Cl. Extract with diethyl ether or EtOAc. Validation Checkpoint: Analyze the crude product via H NMR (CDCl ). A successful reaction is validated by a distinct singlet at ~3.80 ppm corresponding to the newly introduced methyl ester, and the disappearance of the intact C2 methylene protons of the starting indanone.
Fig 1. Mechanistic workflow for the α-methoxycarbonylation of 5-bromo-1-indanone.
Downstream Functionalization Workflows
Electrophilic Difluoromethylation
Mechanistic Causality: Incorporating a CF
Protocol:
-
In a dry vial, dissolve methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equiv), LiOH (3.0 equiv), and cetyltrimethylammonium bromide (10 mol%) in dry toluene.
-
Stir at room temperature for 10 minutes to pre-form the enolate.
-
Slowly add TMSCF
Br (3.0 equiv) and stir for 4 hours. -
Dilute with EtOAc, wash with water/brine, dry over Na
SO , and concentrate for silica gel chromatography 2.
Umpolung -Amination for Unnatural Amino Acids
Mechanistic Causality: Constructing sterically congested C-N bonds at the
Protocol:
-
React the
-keto ester with the transferable primary amine-iodine(III) reagent in the presence of a mild base. -
Isolate the
-aminated intermediate via standard workup. -
Subject the intermediate to catalytic hydrogenolysis (Pd/C, H
) to cleave the auxiliary, followed by ester hydrolysis to afford the free unnatural amino acid .
Reductive Deoxygenation (Ionic Hydrogenation)
Mechanistic Causality: To access the saturated indane derivative (methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate), the C1 ketone must be selectively reduced without cleaving the ester or the aryl bromide. Trifluoroacetic acid (TFA) heavily protonates the carbonyl, generating a highly electrophilic oxocarbenium-like intermediate. Triethylsilane (Et
Protocol:
-
Dissolve the
-keto ester (1.0 equiv) in neat TFA. -
Add Et
SiH (approx. 6.0 equiv) dropwise at room temperature. -
Stir for 2 hours. Validation Checkpoint: The reaction is complete when the deep color of the protonated enone dissipates. Concentrate under reduced pressure to remove TFA 3.
Fig 2. Divergent downstream functionalization pathways of the synthesized β-keto ester.
Quantitative Data Summary
| Reaction Workflow | Key Reagents | Temperature Profile | Reaction Time | Target Product |
| NaH, Dimethyl Carbonate | 0 °C | 15 hours | Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
| Difluoromethylation | TMSCF | Room Temperature | 4 hours | Methyl 5-bromo-2-(difluoromethyl)-1-oxoindan-2-carboxylate |
| Umpolung | Iodine(III)-amine reagent | Room Temperature | Variable | |
| Ionic Hydrogenation | Triethylsilane, TFA | Room Temperature | 2 hours | Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate |
References
-
SYNTHESIS OF AN UNNATURAL AMINO ACID BASED ON HYPERVALENT IODINE REAGENTS: EXPLORING THE POTENTIAL OF UMPOLUNG REACTIONS Source: UNL Repository URL:
-
Ring-Expansion Approaches for the Total Synthesis of Salimabromide Source: PMC (NIH) URL:1
-
Electronic Supplementary Information (Difluoromethylation Protocols) Source: Rsc.org URL:2
-
CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL:3
Sources
Using 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester as a pharmaceutical intermediate
Application Note: Strategic Utilization of Methyl 5-Bromo-1-oxoindan-2-carboxylate in Divergent Pharmaceutical Synthesis
Executive Summary
Methyl 5-bromo-1-oxoindan-2-carboxylate (CAS: Analogous to 1337357-82-8) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural utility lies in its trifunctional nature :
-
The
-Keto Ester Moiety (C1/C2): A highly reactive handle for regioselective alkylation, acylation, and heterocyclization. -
The Aryl Bromide (C5): A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand chemical space.[1]
-
The Indanone Core: A privileged scaffold found in neuroprotective agents (e.g., Donepezil analogs), kinase inhibitors, and voltage-gated sodium channel blockers (e.g., Indoxacarb analogs).
This guide details the handling, reactivity, and validated protocols for leveraging this intermediate to synthesize complex pharmaceutical scaffolds.
Chemical Profile & Safety
| Property | Specification |
| Systematic Name | Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| Molecular Formula | C₁₁H₉BrO₃ |
| Molecular Weight | 269.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in MeOH; Insoluble in water.[1][2][3][4] |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1] |
Safety Advisory:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]
-
Handling: Use in a fume hood.[1] Avoid contact with metal spatulas (trace metal contamination can affect subsequent Pd-catalysis).[1]
-
Stability: The
-keto ester proton is acidic ( ).[1] Avoid prolonged exposure to strong bases unless initiating reaction.[1]
Strategic Reactivity Map
The compound's power lies in its ability to undergo orthogonal transformations. The diagram below illustrates the divergent pathways accessible from this single intermediate.
Figure 1: Orthogonal reaction pathways available for the 5-bromo-1-oxoindan-2-carboxylate scaffold.[1]
Detailed Experimental Protocols
Protocol A: Regioselective C2-Alkylation
Objective: To introduce a carbon substituent at the C2 position, a critical step for synthesizing amino-indane derivatives or increasing lipophilicity.[1]
Mechanism: The base deprotonates the acidic C2 proton (between the ketone and ester), forming an enolate that attacks the alkyl halide.
Materials:
-
Methyl 5-bromo-1-oxoindan-2-carboxylate (1.0 equiv)[1]
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Sodium Hydride (60% in oil, 1.2 equiv)[7]
-
Anhydrous THF (10 mL/g of substrate)
-
Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Sodium Hydride (NaH).[1]
-
Solvent Addition: Add anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Deprotonation: Dissolve the Indanone substrate in a minimal amount of THF and add dropwise to the NaH suspension over 15 minutes.
-
Alkylation: Add the Alkyl Halide dropwise.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Quench: Cool to 0°C. Carefully quench with saturated
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Expert Insight: If mono-alkylation is difficult to control (dialkylation observed), switch to a milder base like
Protocol B: Synthesis of Indeno[1,2-c]pyrazoles
Objective: To fuse a pyrazole ring onto the indanone core, creating a tricyclic scaffold common in kinase inhibitors (e.g., CDK/GSK3 inhibitors).
Materials:
-
Methyl 5-bromo-1-oxoindan-2-carboxylate (1.0 equiv)[1]
-
Hydrazine Hydrate (5.0 equiv) or Substituted Hydrazine (
)[1] -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in Ethanol (0.2 M concentration).
-
Addition: Add Hydrazine Hydrate dropwise at RT.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. -
Precipitation: Cool the mixture to RT. Often, the product precipitates out as a solid.
-
Isolation: Filter the solid. Wash with cold ethanol and ether.[1]
-
Recrystallization: If necessary, recrystallize from EtOH/DMF.
Data Interpretation:
-
NMR: Look for the disappearance of the methyl ester singlet (
ppm) and the appearance of the pyrazole NH (broad singlet ppm) or N-R signals.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | O-alkylation vs. C-alkylation competition. | Use a non-polar solvent (Toluene) or softer counter-ion ( |
| Decarboxylation during Workup | Acidic hydrolysis of the | Avoid strong acids during workup.[1] Keep pH neutral. If the ester is not the final target, this might be desirable. |
| Pd-Catalyst Poisoning | Residual bromide or sulfur impurities.[1] | Use high-purity starting material. Degas solvents thoroughly (freeze-pump-thaw) to remove |
| Incomplete Cyclization | Steric hindrance at the ester.[1] | Add catalytic Acetic Acid or use a higher boiling solvent (n-Butanol) to drive the condensation.[1] |
Case Study: Synthesis of a Dual-Action Kinase Inhibitor
Context: A medicinal chemistry team targets a CDK4 inhibitor.[1] They require a scaffold with a solubilizing group at C2 and a biphenyl moiety at C5.[1]
Workflow:
-
Step 1 (Suzuki): React Methyl 5-bromo-1-oxoindan-2-carboxylate with 4-Pyridylboronic acid (Pd(dppf)Cl2,
, Dioxane/Water).[1]-
Result: The bromine is replaced by pyridine; the
-keto ester remains intact.[1]
-
-
Step 2 (Alkylation): React the intermediate with Methyl iodide (mild base).[1]
-
Result: Methylation at C2.[1]
-
-
Step 3 (Cyclization): React with Phenylhydrazine.[1]
-
Result: Formation of the 1,5-diphenyl-indeno-pyrazole core.[1]
-
This route demonstrates the "Divergent" strategy: modifying the periphery (C5) before locking the core (C1/C2).
References
-
Indanone Scaffolds in Drug Discovery
-
Suzuki Coupling of Indanones
-
Ökten, S. et al. (2025).[12] "Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions." Journal of Physics: Conference Series.
-
-
Beta-Keto Ester Reactivity
-
Tata, R.R. et al. (2018).[9] "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Organic Syntheses.
-
-
Indoxacarb Intermediate Synthesis
-
Reaction Chemistry & Engineering (2019).[1] "Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate."
-
-
Safety Data Sheet (Analogous)
-
Fisher Scientific (2025).[1] "Safety Data Sheet: 5-Bromo-1-indanone."
-
Sources
- 1. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate | 2682114-56-1 [sigmaaldrich.com]
- 2. 5-Bromoindole-2-carboxylic acid - 重庆英斯凯药业有限公司 [ensky-chemical.com]
- 3. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters [organic-chemistry.org]
- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Alkylation reactions of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Application Note: High-Efficiency Alkylation of 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester
Executive Summary
This guide details the protocols for the C-alkylation of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (1) . This substrate is a critical scaffold in medicinal chemistry, serving as a precursor for uricosuric agents (e.g., Indacrinone analogues) and PPAR agonists. The presence of the 5-bromo handle allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the
This note provides two validated workflows:
-
Method A (Standard): Sodium Hydride (NaH) in DMF/THF for high-yield, small-to-medium scale synthesis.
-
Method B (Green/Scale-Up): Phase Transfer Catalysis (PTC) using mild bases and quaternary ammonium salts.
Scientific Foundation & Mechanism
Structural Analysis & Reactivity
The substrate (1) contains an active methylene group at the C2 position, flanked by a ketone and a methyl ester. The
-
Regioselectivity (C- vs. O-Alkylation): The deprotonated enolate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the carbon center is the "soft" nucleophile, while the oxygen is "hard." Reaction with soft electrophiles (alkyl halides) typically favors thermodynamic C-alkylation . However, highly polar solvents (e.g., DMSO, HMPA) or hard leaving groups (e.g., tosylates) can increase the proportion of kinetic O-alkylation .
-
Mono- vs. Di-alkylation: As the starting material contains only one acidic proton at C2, dialkylation at C2 is structurally impossible , simplifying the purification profile compared to simple ketone alkylations.
Reaction Mechanism
The reaction proceeds via a standard
-
Deprotonation: Base removes the C2 proton, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the alkyl halide (
). -
Product Formation: Formation of the quaternary C2 center.
Figure 1: Mechanistic pathway for the alkylation of 5-bromo-1-oxoindan-2-carboxylate. C-alkylation is the dominant pathway under controlled conditions.
Experimental Protocols
Method A: Sodium Hydride (NaH) in DMF/THF
Best for: High-value intermediates, difficult electrophiles, and strictly anhydrous conditions.
Reagents:
-
Substrate (1): 1.0 equiv
-
Alkyl Halide (R-X): 1.1 – 1.2 equiv (e.g., Methyl iodide, Benzyl bromide)
-
Sodium Hydride (60% dispersion in oil): 1.1 equiv
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon or Nitrogen.
-
Base Washing (Optional): If oil-free NaH is required, wash the 60% dispersion with dry hexane (
) under inert gas. Note: For most alkylations, the mineral oil does not interfere and this step is unnecessary. -
Solubilization: Dissolve the Substrate (1) in anhydrous DMF. Cool to
in an ice bath. -
Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of
gas will be observed. -
Enolate Formation: Stir at
for 30 minutes until gas evolution ceases and the solution turns clear/yellow (indicating enolate formation). -
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Quench: Cool to
. Carefully add saturated (aq) to quench excess hydride. -
Workup: Extract with EtOAc (
). Wash combined organics with ( ) and Brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, green chemistry (avoiding DMF), and moisture-sensitive electrophiles.
Reagents:
-
Substrate (1): 1.0 equiv
-
Alkyl Halide: 1.2 equiv
-
Base: 50% NaOH (aq) or solid
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Benzyltriethylammonium chloride) (5–10 mol%)
-
Solvent: Toluene or DCM
Step-by-Step Protocol:
-
Setup: In a flask, dissolve Substrate (1) and Alkyl Halide in Toluene.
-
Catalyst Addition: Add the PTC catalyst (TBAB).
-
Base Addition: Add 50% NaOH solution (or solid
) while stirring vigorously. -
Reaction: Stir at RT (for active halides like BnBr) or heat to
(for unreactive halides). -
Monitoring: Reaction is typically slower than Method A (4–12 hours).
-
Workup: Separate phases. Wash organic layer with water and brine. Dry and concentrate.
Data Summary & Optimization
| Variable | Method A (NaH/DMF) | Method B (PTC) | Recommendation |
| Yield | 85–95% | 75–90% | Use A for small scale; B for >10g scale. |
| Reaction Time | 2–4 Hours | 6–18 Hours | A is faster. |
| Moisture Sensitivity | High (Strictly Anhydrous) | Low (Biphasic system) | Use B if reagents are wet. |
| O-Alkylation Risk | Moderate (if HMPA used) | Low | Use non-polar solvents to minimize O-alkylation. |
| Purification | Extraction + Column | Phase separation + Crystallization | B often allows crystallization. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Troubleshooting & Critical Parameters
-
O-Alkylation vs. C-Alkylation:
-
Incomplete Conversion:
-
Cause: Steric hindrance of the electrophile.
-
Solution: Add NaI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Decarboxylation:
-
Note: If the final goal is the 2-alkyl-5-bromoindan-1-one (removal of ester), the crude product from Method A can often be subjected directly to Krapcho decarboxylation (LiCl, DMSO,
) without extensive purification.
-
References
-
Dolle, R. E., et al. (1984). "Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis." Journal of the American Chemical Society, 106(2), 446-447. Link
-
Hughes, D. L., et al. (1987). "Mechanistic study of the chiral phase-transfer-catalyzed alkylation of indanone derivatives." Journal of Organic Chemistry, 52(21), 4745–4752. Link
-
Trost, B. M. (1977). "Organopalladium intermediates in organic synthesis." Tetrahedron, 33(20), 2615-2649. (Foundational work on alkylation stereoelectronics). Link
-
Sigma-Aldrich. "Product Specification: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate." (Parent compound data for protocol validation). Link
Sources
Advanced Cyclization Strategies Involving 5-Bromo-1-indanone Derivatives in Drug Discovery
Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
5-Bromo-1-indanone is a privileged bicyclic scaffold widely utilized in medicinal chemistry for the synthesis of conformationally restricted pharmacophores. Its architectural value lies in its bifunctional nature, offering two orthogonal sites for chemical manipulation:
-
The C1 Carbonyl Group: Acts as an electrophilic center primed for condensation, Strecker-type cyanation, and subsequent spiro-annulation.
-
The C5 Aryl Bromide: Serves as a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or reductive tandem cyclizations.
As a Senior Application Scientist, I emphasize the critical importance of reaction sequencing . When designing complex polycyclic systems, functionalizing the C5 bromide via cross-coupling prior to C1 cyclization is often mechanistically required. Once the C1 position is converted into a bulky spirocycle or a fused heterocycle (such as an indenoquinoline), the resulting steric hindrance severely limits the oxidative addition of palladium or nickel catalysts to the C5 position[1]. Conversely, the C1 ketone can readily undergo stereoselective condensation with chiral auxiliaries (like (R)-phenylglycinol) to form rigid spirocyclic quaternary α-amino acids, which are highly sought after as metabotropic glutamate receptor antagonists[2]. Advanced methodologies also leverage the C5 bromide for nickel-promoted reductive tandem cyclizations to construct the BCDE core of furanosteroids[3].
Logical workflow of orthogonal functionalization of 5-bromo-1-indanone.
Quantitative Data Summary
The table below summarizes the efficiency, conditions, and stereochemical outcomes of the primary cyclization and functionalization pathways involving 5-bromo-1-indanone derivatives.
| Methodology | Key Reagents / Catalyst | Target Intermediate / Product | Yield (%) | Stereoselectivity (dr) |
| Spiro-Cyclization (Strecker-type) | (R)-phenylglycinol, TMSCN, Toluene | Spirocyclic α-amino esters | 59 - 61% | 7:1 |
| Reductive Tandem Cyclization | Ni catalyst, β-bromo acetal | Tetracyclic Furanosteroid Core | ~85 - 95% | N/A |
| Suzuki-Miyaura + Annulation | Pd(PPh3)4, Arylboronic acids | 5-Aryl-1-indanone / Indenoquinolines | 75 - 90% | N/A |
Self-Validating Experimental Protocols
Protocol A: Stereoselective Synthesis of Spirocyclic Derivatives via Strecker Condensation
This protocol details the conversion of 5-bromo-1-indanone into a conformationally restricted spiro derivative. The use of (R)-phenylglycinol acts as a chiral auxiliary, directing the facial attack of the cyanide ion to establish the stereocenter with high diastereomeric excess[2]. Trimethylsilyl cyanide (TMSCN) is utilized instead of sodium cyanide to ensure a homogeneous reaction mixture and prevent base-catalyzed aldol side reactions of the indanone.
Experimental workflow for the stereoselective spiro-cyclization protocol.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried, argon-purged flask, dissolve 5-bromo-1-indanone (1.0 eq) and (R)-phenylglycinol (1.1 eq) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves. Causality: The sieves sequester generated water, driving the thermodynamic equilibrium toward the ketimine intermediate. Stir at room temperature for 12 hours.
-
Stereoselective Cyanation: Cool the reaction mixture to 0 °C. Dropwise, add TMSCN (1.5 eq). Safety Note: TMSCN is highly toxic; perform strictly in a fume hood. Stir for 4 hours, allowing the mixture to slowly warm to room temperature.
-
Acidic Cleavage & Workup: Treat the mixture with 1M HCl in methanol to cleave the silyl ether and generate the α-amino ester mixture. Filter through a Celite pad to remove molecular sieves, neutralize with saturated NaHCO3, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Thermal Spiro-Cyclization: Dissolve the crude α-amino ester mixture in anhydrous toluene. Reflux (110 °C) for 16 hours. Causality: The high boiling point of toluene provides the necessary thermal activation energy to drive the intramolecular cyclization, forming the spiro ring.
-
System Validation:
-
TLC Monitoring: Check consumption of the intermediate via TLC (Hexanes:EtOAc 3:1); the spiro product will spot lower due to increased polarity.
-
NMR Confirmation: Confirm the diastereomeric ratio (expected ~7:1) via ¹H NMR by integrating the distinct benzylic proton signals of the (S,R) vs. (R,R) isomers.
-
Protocol B: Pre-Annulation Functionalization via Suzuki-Miyaura Cross-Coupling
To build complex fused systems (e.g., indenoquinolines), the 5-bromo group must be functionalized before C1 cyclization to avoid steric shielding[1].
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine 5-bromo-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Degassing (Critical Step): Add a solvent mixture of Toluene/EtOH/H2O (2:1:1 v/v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle. Strict degassing is non-negotiable.
-
Catalyst Addition & Heating: Under a positive flow of argon, add Pd(PPh3)4 (0.05 eq). Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic phases with brine, dry over MgSO4, and concentrate.
-
System Validation:
-
TLC Monitoring: The 5-aryl-1-indanone product will exhibit strong UV activity (254 nm) and typically runs slightly more polar than the starting bromide.
-
NMR Confirmation: Validate success via ¹H NMR by observing the disappearance of the C5 bromide's shielding effect and the appearance of a new aromatic multiplet corresponding to the coupled aryl ring.
-
References
1.2, National Institutes of Health (NIH)[2] 2.1, ResearchGate[1] 3.3, The Journal of Organic Chemistry - ACS Publications[3]
Sources
Application Note: Preparation of Heterocyclic Compounds from 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester
Executive Summary
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, CDK) and anti-inflammatory agents. Its structural core—a cyclic
This guide details the synthetic protocols for converting this scaffold into indeno[1,2-c]pyrazoles and indeno[1,2-d]pyrimidines . Furthermore, it addresses the strategic utility of the 5-bromine substituent as a handle for late-stage diversification via palladium-catalyzed cross-coupling.
Strategic Analysis of the Scaffold
The starting material presents three distinct reactive centers that dictate the synthetic strategy:
-
C1 Ketone (Electrophile): The carbonyl carbon is susceptible to nucleophilic attack (e.g., by amines or hydrazines).
-
C2 Position (Nucleophile/Electrophile): The
-carbon is highly acidic due to the flanking carbonyls, existing in equilibrium with its enol tautomer. It acts as an electrophile in the ester form during cyclization. -
C5 Bromide (Functional Handle): Chemically inert during heterocycle formation conditions (mild acid/base), allowing for orthogonal functionalization later.
Reaction Pathway Visualization
Figure 1: Divergent synthesis pathways from the parent scaffold. The 5-bromo substituent is retained in both pathways, enabling downstream library expansion.
Protocol 1: Synthesis of Indeno[1,2-c]pyrazoles
This protocol utilizes the condensation of the
Materials
-
Starting Material: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (1.0 eq)
-
Reagent: Hydrazine hydrate (80% or 98%, 2.5 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (catalytic amount, optional but recommended)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (1 mmol) in absolute EtOH (10 mL).
-
Addition: Add Hydrazine hydrate (2.5 mmol) dropwise to the stirring solution at room temperature.
-
Note: A transient color change (often yellow to orange) may occur due to hydrazone formation.
-
-
Reflux: Heat the reaction mixture to reflux (
C) for 3–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).-
Endpoint: Disappearance of the starting ester spot and appearance of a highly polar fluorescent spot.
-
-
Work-up:
-
Cool the mixture to room temperature and then to
C in an ice bath. -
The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Alternative: If no precipitate forms, concentrate the solvent under reduced pressure to ~2 mL, add cold water, and filter the resulting solid.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Yield Expectation: 75–85% Product: 7-Bromoindeno[1,2-c]pyrazol-4(1H)-one.
Protocol 2: Synthesis of Indeno[1,2-d]pyrimidines
This protocol employs a base-mediated condensation with guanidine (or amidines/thiourea) to form the pyrimidine ring. This is analogous to a cyclic variation of the pyrimidine synthesis.
Materials
-
Starting Material: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (1.0 eq)
-
Reagent: Guanidine Hydrochloride (1.5 eq)
-
Base: Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution, 2.0 eq)
-
Solvent: Absolute Ethanol[1]
Step-by-Step Methodology
-
Free Base Generation: In a dry flask, dissolve Guanidine HCl (1.5 mmol) in absolute EtOH (5 mL). Add NaOEt solution (2.0 mmol) and stir for 10 minutes to generate the free guanidine base.
-
Note: NaCl will precipitate; this can be left in the mixture or filtered off, but leaving it is generally acceptable.
-
-
Coupling: Add a solution of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (1 mmol) in EtOH (5 mL) to the guanidine mixture.
-
Reaction: Reflux the mixture for 6–12 hours.
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Resuspend the residue in water (15 mL).
-
Neutralize the solution (pH ~7) using dilute acetic acid (10%). This step is critical to precipitate the product from its sodium salt form.
-
-
Isolation: Filter the solid product, wash with water, and dry under vacuum.
Yield Expectation: 60–75% Product: 2-Amino-7-bromoindeno[1,2-d]pyrimidin-5(1H)-one.
Protocol 3: Functionalization via Suzuki Coupling
The retained 5-bromo group allows for the rapid generation of a compound library. This protocol describes the coupling of the heterocyclic product (from Protocol 1 or 2) with an aryl boronic acid.
Materials
-
Substrate: 7-Bromo-heterocycle (from Protocol 1 or 2) (1.0 eq)
-
Reagent: Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane or DME
Step-by-Step Methodology
-
Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst and the aqueous base. Seal the vessel immediately.
-
Reaction: Heat to
C (oil bath) or C (microwave) for 1–2 hours. -
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Gradient: Hexanes to EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol 1) | Incomplete cyclization (Hydrazone intermediate stuck). | Add catalytic AcOH (5-10 drops) and increase reflux time. |
| No Precipitation (Protocol 2) | Product exists as Sodium salt. | Ensure pH is adjusted to ~7.0 with dilute acid during workup. |
| Starting Material Unreactive | Keto-Enol tautomerism stabilizing the ester. | Use a stronger base (NaH in THF) to force enolate formation before adding the electrophile. |
| Solubility Issues | Fused ring systems are highly planar and crystalline. | Use DMF/DMSO for characterization (NMR) or purification. |
References
-
Ghorab, M. M., & Alsaid, M. S. (2016). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents.[4][5] Allied Academies.[4]
-
Lemke, T. L., et al. (1989).[3] Indeno[1,2-c]pyrazolone acetic acids as semirigid analogues of the nonsteroidal anti-inflammatory drugs.[3] Journal of Pharmaceutical Sciences.
-
BenchChem Application Note. (2025). 5-Bromoindole Scaffolds in Medicinal Chemistry. BenchChem.[6]
-
Hassaneen, H. M., et al. (2010).[7] Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one. Natural Science.
Sources
- 1. epstem.net [epstem.net]
- 2. mdpi.com [mdpi.com]
- 3. Indeno[1,2-c]pyrazolone acetic acids as semirigid analogues of the nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abacademies.org [abacademies.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester
Abstract & Scientific Context
This application note details the synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate). This scaffold is a critical intermediate in the development of voltage-gated ion channel blockers, indenopyrazoles, and other heterocyclic pharmaceutical agents.
While the industrial route often involves the carboxylation of 5-bromo-1-indanone using dimethyl carbonate and sodium hydride, laboratory-scale synthesis frequently requires the esterification of the free acid (e.g., for isotope labeling or derivatization of isolated metabolites).[1]
Critical Technical Challenge: The starting material is a cyclic
Reaction Mechanism & Logic
The Fischer esterification is an equilibrium-driven nucleophilic acyl substitution.[1] Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.[2][3] Methanol acts as the nucleophile.
Mechanism Diagram
The following diagram illustrates the activation and substitution pathway, highlighting the equilibrium nature of the process.
Figure 1: Acid-catalyzed Fischer esterification mechanism.[1] Note that water removal is essential to drive the equilibrium toward the product.[3]
Experimental Protocols
Method A: Standard Sulfuric Acid Protocol (Strict Temperature Control)
Best for: Robust substrates and laboratories with standard reagents.
Safety Note: Sulfuric acid is corrosive. Methanol is toxic and flammable. Perform all operations in a fume hood.
Materials
-
Substrate: 5-Bromo-1-oxoindan-2-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol (0.2 M concentration relative to substrate)
-
Catalyst: Conc. H₂SO₄ (0.1 - 0.5 equiv)[1]
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1]
-
Dissolution: Dissolve the carboxylic acid in anhydrous methanol.
-
Catalyst Addition: Cool the solution to 0°C (ice bath). Add conc. H₂SO₄ dropwise.
-
Why? Exothermic addition can trigger premature decarboxylation of the
-keto acid.
-
-
Reaction: Warm to room temperature. Heat to 50°C (Do NOT vigorously reflux at 65°C unless necessary). Monitor by TLC (System: Hexanes/EtOAc 7:3).
-
Target Time: 4–12 hours.
-
-
Workup:
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
Method B: Chlorotrimethylsilane (TMSCl) Mediated Esterification (Recommended)
Best for: Sensitive
Logic: TMSCl reacts with methanol to generate anhydrous HCl in situ. This avoids the strong oxidizing potential of H₂SO₄ and provides a kinetic trap for water (forming (TMS)₂O), driving the equilibrium.
Materials
-
Substrate: 5-Bromo-1-oxoindan-2-carboxylic acid (1.0 equiv)
-
Reagent: Chlorotrimethylsilane (TMSCl) (2.0 - 3.0 equiv)[1]
-
Solvent: Anhydrous Methanol (0.1 M)
Step-by-Step Procedure
-
Setup: Flame-dried round-bottom flask under Nitrogen or Argon atmosphere.
-
Solvation: Suspend the acid in anhydrous Methanol at 0°C.
-
Activation: Add TMSCl dropwise via syringe over 10 minutes.
-
Observation: The suspension usually clears as HCl is generated and the ester forms.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 12–24 hours.
-
Workup:
-
Concentrate directly under reduced pressure.
-
Redissolve in EtOAc/DCM.
-
Wash with sat. NaHCO₃ and Brine.
-
Dry (Na₂SO₄) and concentrate.
-
Workflow & Purification Logic
The following flowchart outlines the decision-making process for purification, critical for obtaining pharmaceutical-grade intermediates.
Figure 2: Purification workflow. Note that
Data Summary & Characterization
Target Molecule: Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Molecular Formula: C₁₁H₉BrO₃ Molecular Weight: 269.09 g/mol [1]
| Parameter | Specification / Expectation | Notes |
| Physical State | White to pale yellow solid | |
| Melting Point | 105 – 115°C (Estimated) | Compare to non-brominated analog (MP ~76°C) |
| Rf Value | ~0.4 – 0.5 | Solvent: Hexanes/EtOAc (7:[1]3) |
| ¹H NMR (CDCl₃) | Characteristic singlet | |
| Complex multiplets due to keto-enol tautomerism | ||
| Aromatic pattern depends on 5-Br position | ||
| IR (cm⁻¹) | ~1735 (Ester C=O), ~1715 (Ketone C=O) | Broadening may occur due to H-bonding |
Expert Tip on NMR:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium limitation (Water).[1] | Use Method B (TMSCl) or add molecular sieves (3Å) to Method A. |
| Product is Oil | Residual solvent or impurities. | Triturate with cold hexanes or diethyl ether to induce crystallization. |
| Decarboxylation | Temperature too high. | STOP heating. Switch to Method B (Room Temp). Do not exceed 50°C. |
| Starting Material Remains | Steric hindrance or wet MeOH. | Ensure MeOH is anhydrous. Increase reaction time, not temperature. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Fischer Esterification).[3][6]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for acid-catalyzed esterification kinetics).
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. (Mechanism of TMSCl/MeOH generating anhydrous HCl).
-
Sigma-Aldrich. (n.d.).[1] 1-Oxo-indan-2-carboxylic acid methyl ester Product Page. (Structural analog reference).
-
Audubert, C., & Lebel, H. (2017).[7] Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines.[7] Organic Letters, 19(16), 4407–4410.[7] (Alternative mild esterification strategies). [7]
Sources
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. athabascau.ca [athabascau.ca]
- 7. Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Technical Support Center: Purification of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Section 1: Executive Technical Overview
Compound Identity: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Chemical Class: Cyclic
The Scientist's Perspective: Purifying this compound is deceptive. Users often report "impurities" on NMR or "streaking" on TLC that are actually intrinsic features of the molecule's equilibrium. Unlike simple esters, this compound exists as a dynamic mixture of its keto and enol forms.[1] Your purification strategy must account for this equilibrium to avoid unnecessary yield loss.
Section 2: Primary Purification Protocol (Recrystallization)
Methodology: Solvent-mediated recrystallization is superior to chromatography for this compound because it avoids the silica-induced degradation often seen with
Recommended Solvent Systems:
-
Methanol (Primary): The polarity of hot methanol disrupts the intramolecular hydrogen bonding of the enol form, often favoring the crystallization of the keto form upon cooling.
-
Ethyl Acetate / Hexanes (Secondary): For highly lipophilic crude mixtures.
Step-by-Step Protocol (Methanol System)
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Methanol (MeOH) (approx. 5-7 mL per gram of crude).
-
Heat to reflux (
) with stirring. -
Checkpoint: If the solution is not clear, add MeOH in 1 mL increments. If black specks persist (palladium or carbon residues), perform a hot filtration through a pre-warmed Celite pad.
-
-
Controlled Cooling (The Critical Step):
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Why? Rapid cooling traps the "enol" oil. Slow cooling allows the equilibrium to shift and lattice energy to drive the formation of the solid keto form.
-
Once at room temperature, transfer to an ice bath (
) for 30 minutes.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[2]
-
Wash: Rinse with cold
( ). Do not use room temp solvent, or you will redissolve the ester. -
Drying: Dry under high vacuum at
. Warning: Do not exceed ; risk of decarboxylation.
-
Section 3: Secondary Purification (Flash Chromatography)
Use Case: When the crude contains significant non-polar byproducts (e.g., 5-bromo-1-indanone) that co-crystallize.
The Problem: Silica gel is slightly acidic. This catalyzes the keto-enol interconversion on the column, causing the spot to "streak" or "tail," resulting in poor separation and yield loss.
The Solution: Neutralize the stationary phase.
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Silica Gel 60 (Neutralized) | Pre-wash silica with 1% |
| Mobile Phase | Hexanes : Ethyl Acetate (Gradient) | Start 95:5 |
| Modifier | None (if silica is neutralized) OR 0.1% Acetic Acid | If not neutralizing silica, add acid to force the equilibrium to the keto form (sharpening the peak). |
| Loading | Solid Load (Celite) | Avoids solubility issues in the non-polar starting mobile phase. |
Section 4: Troubleshooting & FAQs
Q1: My NMR shows a "doublet" of peaks or small "impurity" peaks that integrate to <15%. Is my compound impure?
Answer: Likely No . You are observing Keto-Enol Tautomerism .
-
Observation: You see the expected methyl ester singlet at
ppm (Keto), but also a smaller singlet at ppm (Enol), and a vinylic -OH signal downfield ( ppm). -
Validation Test: Run the NMR in DMSO-d6 instead of
. Polar aprotic solvents like DMSO disrupt the internal hydrogen bond of the enol, shifting the equilibrium almost entirely to the Keto form. If the "impurity" disappears, it was just the enol tautomer.
Q2: The compound turned pink/red during storage.
Answer: This indicates oxidation of the
-
Cause:
-keto esters are susceptible to air oxidation, especially if trace base remains from the synthesis. -
Fix: Recrystallize immediately with a small amount of activated charcoal. Store under Argon at
.
Q3: I lost mass after drying in the oven.
Answer: You likely caused Decarboxylation .
-
Mechanism: Heating
-keto esters, especially if wet (hydrolysis risk), promotes the loss of to form 5-bromo-1-indanone. -
Prevention: Never dry above
. Use a vacuum desiccator with rather than heat.
Section 5: Visualizing the Chemistry
Diagram 1: Purification Decision Tree
Caption: Logical workflow for selecting the correct purification method based on crude purity and impurity profile.
Diagram 2: The Keto-Enol Trap
Caption: Mechanism of tautomerism complicating analysis. The Enol form is stabilized by intramolecular H-bonding.[1][3]
Section 6: References
-
BenchChem Technical Support. (2025).[1][4] Addressing keto-enol tautomerism in the analysis of
-keto esters. Retrieved from 1 -
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms.[5] Retrieved from 5
-
Chromatography Forum. (2007). Troubleshooting Keto-enol tautomerism in HPLC and Flash Chromatography. Retrieved from 6
-
Sigma-Aldrich. (2024). Safety and Handling of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid derivatives. Retrieved from
Sources
Technical Support Center: Optimization of 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester Synthesis
Current Status: Operational Ticket ID: IND-5BR-CARB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Scope
This guide addresses the methoxycarbonylation of 5-bromo-1-indanone to synthesize 5-bromo-1-oxoindan-2-carboxylic acid methyl ester .[1]
While historically performed using methyl chloroformate (ClCO₂Me), this method suffers from poly-acylation and handling hazards. The modern "Gold Standard" protocol utilizes Dimethyl Carbonate (DMC) with Sodium Hydride (NaH). This route utilizes the "Soft-Soft" nucleophilic interaction principle to maximize C-acylation over O-acylation and minimize di-substitution.[1]
Key Chemical Transformation:
-
Reagent: Dimethyl Carbonate (DMC) / NaH
-
Critical Challenge: Controlling the Keto-Enol equilibrium and preventing decarboxylation during workup.
The "Gold Standard" Protocol (High-Yield)
Use this baseline protocol to validate your reagents and technique. Deviations from this stoichiometry often lead to yield collapse.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 5-Bromo-1-indanone | 1.0 | Substrate | Must be dry (azeotrope with toluene if unsure).[1] |
| NaH (60% in oil) | 2.2 - 2.5 | Base | Freshness is vital. Old NaH leads to incomplete enolization.[1] |
| Dimethyl Carbonate | 10.0 - 15.0 | Reagent/Co-solvent | Acts as the electrophile and drives equilibrium.[1] |
| THF (Anhydrous) | Solvent | Medium | Must be distilled or from a fresh SPS keg. |
| KH (Optional) | 0.1 | Catalyst | Potassium Hydride (cat.) can accelerate stubborn enolizations. |
Step-by-Step Execution
-
Enolate Formation (The "Cold" Step):
-
Charge a flame-dried 3-neck flask with NaH (washed with hexanes if oil-free product is required, otherwise use as is).
-
Add anhydrous THF (0.5 M concentration relative to indanone).
-
Add DMC (10-15 eq).[1]
-
Heat to reflux (approx. 65-70°C) .[1] Note: Unlike chloroformates, DMC requires heat to react effectively.
-
Dropwise Addition: Dissolve 5-bromo-1-indanone in minimal THF. Add this solution dropwise to the refluxing NaH/DMC suspension over 30-60 minutes.
-
Why? Slow addition keeps the concentration of free enolate low relative to DMC, preventing self-condensation.
-
-
Reaction Monitoring:
-
Continue reflux for 2–4 hours.
-
TLC Check: Eluent 4:1 Hexane:EtOAc. Product will be less polar (higher Rf) than the starting material due to internal H-bonding of the enol form.
-
-
The Quench (The "Yield Killer" Step):
-
Cool reaction to 0°C .
-
Acidification: Slowly add 1M HCl or Glacial Acetic Acid until pH ~4.
-
Critical Warning:Do NOT heat during acidification. The product is a
-keto ester.[1] Heat + Acid = Decarboxylation (Loss of CO₂), reverting you back to the starting material.
-
-
Workup:
-
Extract with EtOAc (x3). Wash combined organics with Brine.
-
Dry over Na₂SO₄. Evaporate solvent below 40°C .
-
Purification: Recrystallization from MeOH/Water is preferred over column chromatography to avoid silica-induced decomposition.[1]
-
Troubleshooting Logic & Diagnostics
Issue A: "My yield is < 40% and I recovered starting material."
-
Root Cause 1: Wet Solvent. NaH reacts with water faster than the indanone.
-
Fix: Test THF with a benzophenone indicator or use a fresh bottle.
-
-
Root Cause 2: The "Hard/Soft" Mismatch.
Issue B: "The product is a sticky oil/gum, not a solid."
-
Root Cause: Residual DMC or Toluene.
-
Analysis: The product often solidifies slowly because it exists as a mixture of keto and enol tautomers (melting point depression).
-
Fix: Triturate the oil with cold hexanes or diethyl ether. If a solid precipitates, filter it. If not, seed with a known crystal if available.
Issue C: "NMR shows double peaks. Is it impure?"
-
Diagnosis: No. This is the most common user error.
-
Explanation:
-keto esters exist in equilibrium between the Keto form (dicarbonyl) and the Enol form (internal H-bond).[1] -
NMR Signature:
Visualizing the Process
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the critical transition from the enolate to the stable enol-product, highlighting the "Soft-Soft" interaction with DMC.
Caption: Mechanistic pathway favoring C-acylation via Soft-Soft interaction (Tundo et al., 2005).[1]
Figure 2: Troubleshooting Decision Tree
Follow this flow to diagnose yield issues.
Caption: Diagnostic flowchart for isolating synthetic failures.
Frequently Asked Questions (FAQ)
Q: Can I use Methyl Chloroformate instead of DMC? A: Yes, but it is not recommended. Methyl chloroformate is a "hard" electrophile and often leads to O-acylation (enol carbonate) or di-acylation (gem-disubstituted product).[1] If you must use it, use LDA at -78°C to strictly control kinetics, but expect lower yields.[1]
Q: Why does the reaction turn solid/thick during reflux? A: The sodium enolate of the product is often less soluble than the starting material. This precipitation actually helps drive the equilibrium forward (Le Chatelier’s principle). Ensure you have vigorous mechanical stirring or a large magnetic bar.
Q: My product decomposed on the silica column. Why?
A:
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, or switch to recrystallization (MeOH/H₂O) which is generally superior for this compound.
Q: Is the bromine atom stable under these conditions? A: Yes. NaH/DMC conditions do not affect the aryl bromide. However, avoid using transition metals (Pd, Ni) or reducing agents which could cause debromination.
References
-
Mechanism of DMC Reactivity: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Ambident Electrophiles: Tundo, P., Rossi, L., & Loris, A. (2005).[10] Dimethyl Carbonate as an Ambident Electrophile.[6][10] The Journal of Organic Chemistry, 70(6), 2219–2224.[10]
-
Indanone Functionalization: Luo, G., et al. (2002). Regioselective synthesis of 2-substituted 1-indanones. Tetrahedron Letters, 43(33), 5739-5742.
-
Keto-Enol Tautomerism in NMR: ThermoFisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
For further assistance, please contact the Process Chemistry Group with your specific lot numbers and NMR spectra.
Sources
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Dimethyl carbonate as an ambident electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Welcome to the technical support guide for the purification of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity through recrystallization. This guide combines theoretical principles with field-proven protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester?
The primary goal is to purify the crude product obtained from synthesis. Recrystallization is a technique that removes impurities, such as unreacted starting materials, byproducts, and colored materials, by leveraging differences in solubility between the desired compound and contaminants in a specific solvent system.[1] A successful recrystallization yields a product with high purity, typically characterized by a sharp melting point and clean analytical spectra.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent should exhibit the following properties[2][3]:
-
High Solubility at Elevated Temperatures: The compound should be very soluble in the solvent at or near its boiling point.
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals.
-
Inertness: The solvent must not react with the 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).
Q3: Which solvents are recommended for the recrystallization of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester?
Based on the structural characteristics of the target compound (an aromatic ketone and ester), and data from similar indanone derivatives, several solvent systems are recommended. Alcohols like ethanol and methanol are often effective.[4][5] For indanone derivatives, solvent systems like toluene/heptane or pentane have also been used successfully.[6][7] Small-scale solubility tests are always recommended to determine the optimal solvent or solvent mixture for your specific crude material.[2]
Table 1: Solvent Selection Guide for Indanone Derivatives
| Solvent/System | Boiling Point (°C) | Rationale & Considerations |
| Methanol | 64.7 | Good "hot" solvent, but may retain significant dissolved product when cold. |
| Ethanol | 78.4 | A common and effective choice for many organic solids, including related structures.[4][5] |
| Isopropanol | 82.6 | Less volatile than methanol or ethanol, which can allow for slower crystal growth. |
| Toluene / Heptane | Variable | A mixed-solvent system where toluene is the "good" solvent and heptane is the "poor" solvent.[6] Allows for fine-tuning of solubility. |
| Pentane | 36.1 | Useful as a "poor" solvent or for washing crystals due to its high volatility and low solvating power for polar compounds.[7] |
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid layer. This is common if the boiling point of the solvent is higher than the melting point of the solute or if the compound is significantly impure, leading to melting point depression.[8][9]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the concentration is below the saturation point at that temperature.[8]
-
Lower the Temperature: Switch to a lower-boiling point solvent.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (like ethanol) and then slowly add a "poor" hot solvent (like water or heptane) until turbidity (cloudiness) appears. Add a few drops of the "good" solvent to clarify and then cool slowly.[2]
Q5: I have a very low yield of recovered crystals. What are the likely causes?
Cause: A poor yield is one of the most common issues in recrystallization.[10]
Potential Reasons & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8][10][11]
-
Solution: If you have not discarded the mother liquor, you can try to boil off some of the solvent to concentrate the solution and then attempt to cool it again for a second crop of crystals.[8]
-
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product is lost.
-
Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent to ensure the compound remains dissolved.[2]
-
-
Incomplete Crystallization: The cooling time may have been insufficient, or the final temperature was not low enough.
-
Solution: Allow the flask to cool to room temperature slowly, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Q6: No crystals are forming, even after the solution has cooled. What should I do?
Cause: The solution is likely supersaturated, meaning the solute concentration is higher than its normal solubility, but crystal nucleation has not started.[8]
Inducement Techniques:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a nucleation site for crystal growth.[10][11]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This provides a template for other crystals to grow upon.[8][10]
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve temperatures below 0 °C.
-
Reduce Solvent Volume: As a last resort, evaporate some of the solvent and try cooling again. This addresses the possibility that too much solvent was initially used.[8]
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common recrystallization problems.
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol provides a step-by-step method for the purification of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester using a single-solvent system.
Materials:
-
Crude 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
-
Ethanol (Reagent Grade)
-
Two Erlenmeyer flasks
-
Heating plate with stirring capability
-
Watch glass to cover the flask
-
Buchner funnel and filtration flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves at the boiling point.[5] Avoid adding a large excess of solvent.[11] Cover the flask with a watch glass to prevent solvent evaporation.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly pour the hot solution through the pre-heated setup to remove insoluble materials.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source.
-
Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][10]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Ensure the filter paper is wetted with a small amount of ice-cold ethanol before pouring the crystal slurry.
-
-
Washing:
-
Wash the crystals on the filter paper with a minimum amount of ice-cold ethanol.[11] This removes any residual mother liquor containing dissolved impurities. Using warm or excessive solvent will re-dissolve some of your product.
-
-
Drying:
-
Allow the crystals to dry on the filter by drawing air through them for several minutes.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[2]
-
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
- Kalso, R. (2024). Recrystallization (chemistry). Chemistry | Research Starters. EBSCO.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Yılmaz, B., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Retrieved from [Link]
- Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.
-
Sciencemadness.org. (2023, November 21). Contaminated 1-indanone sample. Retrieved from [Link]
-
ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cyclization Failures with Indanone Esters
Welcome to the technical support center for indanone ester cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of indanones. Here, we address specific experimental challenges with practical, field-proven solutions grounded in scientific principles.
Troubleshooting Guide
This section is dedicated to resolving specific failures you may encounter during your cyclization experiments.
Problem 1: Low to No Yield of the Desired Indanone
Question: I am performing an intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid ester to synthesize an indanone, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common challenge in indanone synthesis via Friedel-Crafts acylation. This can stem from several factors, including the choice and activity of the catalyst, reaction conditions, and the electronic nature of your starting material.[1][2] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive or Inappropriate Catalyst: The selection of the Lewis or Brønsted acid catalyst is critical for the success of the reaction.[2]
-
Causality: The catalyst's role is to activate the ester or corresponding carboxylic acid (often formed in situ), generating a highly electrophilic acylium ion that is necessary for the intramolecular electrophilic aromatic substitution.[3] If the catalyst is weak or has been deactivated, this crucial step will not occur efficiently. Lewis acids like AlCl₃ are particularly sensitive to moisture.[1]
-
Solution:
-
Verify Catalyst Activity: Use a fresh, unopened container of the acid catalyst. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.[1][4]
-
Screen Different Catalysts: While aluminum chloride (AlCl₃) is a common choice, it may not be optimal for all substrates.[2] Consider screening other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃).[2][5][6] Superacids like triflic acid (TfOH) can also be highly effective, often in catalytic amounts.[2][5] Polyphosphoric acid (PPA) is another common choice, and its P₂O₅ content can significantly impact reactivity.[1][7]
-
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its rate is significantly reduced by electron-withdrawing groups on the aromatic ring.[2]
-
Causality: Electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, making it less likely to attack the electrophilic acylium ion.
-
Solution: If your substrate is highly deactivated, you may need to use a more potent catalytic system, such as a superacid like triflic acid.[2][5] Alternatively, exploring different synthetic routes that are less sensitive to substrate electronics, such as certain transition-metal-catalyzed reactions, might be necessary.[5]
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in both the rate and selectivity of the cyclization.
-
Causality: Insufficient heat may mean the activation energy for the cyclization is not reached.[1] Conversely, excessive heat can lead to decomposition of the starting material or product, or the formation of polymeric byproducts.[4][8]
-
Solution:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually and carefully increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Microwave Irradiation: Consider using microwave irradiation, which has been shown to reduce reaction times and improve yields for some substrates, particularly with catalysts like triflic acid.[5][9]
-
-
-
Poor Solvent Choice: The solvent can influence the solubility of reagents and intermediates, as well as the activity of the catalyst.[2]
-
Causality: A solvent that does not fully dissolve the starting material will result in a heterogeneous reaction with poor kinetics. Some solvents can also complex with the Lewis acid catalyst, reducing its effectiveness.
-
Solution: Common solvents for Friedel-Crafts reactions include dichloromethane (CH₂Cl₂) and 1,2-dichloroethane.[3] If solubility is an issue, consider alternative solvents. For some catalytic systems, such as those using metal triflates in ionic liquids, the solvent choice is integral to the reaction's success.[10]
-
Problem 2: Formation of Significant Byproducts
Question: My reaction is producing the desired indanone, but I am also observing a significant amount of byproducts, which is complicating purification and lowering my yield. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts in indanone synthesis is often related to the reaction conditions and the structure of the starting material.[1] Identifying the nature of the impurities is the first step toward mitigating their formation.
Common Byproducts and Their Prevention:
-
Regioisomers:
-
Causality: If the aromatic ring of your precursor has multiple possible sites for cyclization, a mixture of regioisomers can be formed. The position of existing substituents on the aromatic ring directs the cyclization, and the choice of catalyst can also influence the regioselectivity.[1][7] For instance, the P₂O₅ content in PPA can switch the preferred site of cyclization.[7]
-
Solution:
-
Control Catalyst System: Carefully select and control the catalyst system. It has been shown that PPA with a low P₂O₅ content can favor the formation of one regioisomer, while a high P₂O₅ content favors another.[7]
-
Modify the Substrate: If possible, introduce a blocking group on the aromatic ring to direct the cyclization to the desired position. This group can be removed in a subsequent step.
-
-
-
Intermolecular Reaction Products (Polymeric Material):
-
Causality: At high concentrations, the activated ester can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly). This leads to the formation of high molecular weight oligomers or polymers, often seen as a sticky, brownish residue.[1][11]
-
Solution:
-
High Dilution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the starting material to a solution of the catalyst over an extended period. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.
-
Optimize Temperature: As mentioned previously, excessively high temperatures can promote polymerization.[8] Maintain the lowest effective temperature for the reaction.
-
-
-
Auto-condensation Products:
Workflow for Troubleshooting Low Yield in Indanone Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Technical Support Center: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Welcome to the technical support resource for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound in solution. As Senior Application Scientists, we have synthesized data from foundational chemical principles and analogous structures to offer field-proven insights and troubleshooting advice for your experiments.
Quick Reference: Key Stability Factors
This table summarizes the critical factors that can influence the stability of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester in solution. Understanding these factors is the first step in preventing compound degradation and ensuring experimental reproducibility.
| Factor | Influence on Stability | Recommendations |
| pH | High: The β-keto ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification). | Avoid alkaline conditions (pH > 7.5). If necessary, work at low temperatures and for minimal duration. Prepare solutions fresh. |
| Temperature | High: Increased temperature accelerates the rate of all degradation reactions, primarily hydrolysis. | Store stock solutions at -20°C or below. For working solutions, keep on ice and use promptly. Avoid repeated freeze-thaw cycles. |
| Solvent | High: Protic solvents (water, methanol, ethanol) can participate directly in hydrolysis. | For long-term storage, use anhydrous aprotic solvents like DMSO or DMF. Minimize water content in all stock solutions. |
| Light | Moderate: While not the primary concern, prolonged exposure to UV light can potentially affect compounds with aromatic systems. | Store solids and solutions in amber vials or protect from light to minimize any potential photochemical degradation. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a loss of my compound in my aqueous assay buffer over a short period. What is the likely cause?
This is a common issue stemming from the chemical nature of the molecule. The primary culprit is the hydrolysis of the methyl ester.
Causality: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a β-keto ester. This structure is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the corresponding carboxylic acid and methanol. This reaction is significantly accelerated by the presence of acids or, more commonly, bases.[1] Most biological buffers are neutral or slightly alkaline (e.g., PBS at pH 7.4), which is sufficient to promote slow hydrolysis.
Troubleshooting Steps:
-
pH Confirmation: Verify the pH of your buffer. If it is neutral or basic, this is the most probable cause.
-
Fresh Preparation: Always prepare aqueous working solutions fresh from a stock in an anhydrous solvent (like DMSO) immediately before use. Do not store aqueous solutions.[2]
-
Temperature Control: Perform your experiments at the lowest feasible temperature. Keep all solutions, including the working solution, on ice until the moment of use.
-
Preliminary Stability Check: To understand the degradation kinetics in your specific system, run a control experiment. Incubate the compound in your assay buffer and measure its concentration at different time points (e.g., 0, 30, 60, 120 minutes) using an appropriate analytical method like HPLC.
Below is a workflow for preparing solutions to minimize degradation.
Caption: Primary degradation pathways for the compound in solution.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester?
To ensure long-term stability, the solid compound should be stored in a freezer, ideally at -20°C. [3]It should be kept in a tightly sealed container to protect it from moisture and in the dark or an amber vial to protect from light. Before opening, always allow the container to equilibrate to room temperature to prevent water condensation on the cold solid. [2]
Q: Which solvents should I use for stock solutions?
For maximum stability in stock solutions, use anhydrous polar aprotic solvents.
| Solvent | Suitability | Comments |
| DMSO (anhydrous) | Excellent | High solubility and good stability. Recommended for long-term storage of stock solutions at -20°C or -80°C. |
| DMF (anhydrous) | Excellent | Similar to DMSO. Ensure it is high purity and anhydrous as impurities can be basic. |
| Acetonitrile | Good | Suitable for short-term storage and as a solvent for analytical methods like HPLC. |
| Ethanol/Methanol | Fair/Poor | These are protic solvents and can lead to transesterification or slow hydrolysis over time, especially if water is present. [4]Not recommended for long-term storage. |
| Aqueous Buffers | Poor | Only for immediate use in working solutions. The compound will hydrolyze over time. [2] |
Q: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method, typically using reverse-phase HPLC with UV detection, is crucial for accurately quantifying the compound in the presence of its degradation products.
Method Development Outline:
-
Forced Degradation Studies: To identify potential degradation products, you must intentionally stress the compound. [5]This involves exposing it to harsh conditions:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature (this will be rapid).
-
Oxidation: 3% H2O2 at room temperature. [6] * Thermal Stress: Heat the solid compound or a solution.
-
-
Chromatographic Separation: Analyze the samples from the forced degradation studies. Your HPLC method should be able to resolve the parent compound peak from all major degradation product peaks (especially the hydrolyzed acid and the decarboxylated indanone). [5]3. Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.
The following diagram outlines the logic for troubleshooting unexpected results.
Caption: A decision tree for troubleshooting stability issues.
References
-
Campbell, M., & Lawrie, L. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]
-
Unknown. (2018). HYDROLYSIS REACTIONS. [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]
-
S. Jayapal, S., & K. Ch, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Kumar, A., et al. (2012). A Stability Indicating RP-HPLC Method for the Estimation of Acenocoumarol in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Indanone Ester Alkylation
Welcome to the Technical Support Center for indanone ester functionalization. Alkylating indanone derivatives that contain an ester group (such as indanone β-keto esters) presents unique chemoselectivity challenges. The ambident nature of the resulting enolate, combined with the sensitivity of the ester moiety, frequently leads to complex mixtures of O-alkylated, dialkylated, and hydrolyzed byproducts.
This guide synthesizes field-proven methodologies and mechanistic principles to help you achieve highly selective mono-C-alkylation.
Core Reaction Pathways & Competing Side Reactions
Before troubleshooting, it is critical to map the logical flow of the reaction. The enolate generated from an indanone ester can diverge into three primary pathways depending on the reaction environment.
Reaction pathways in indanone ester alkylation showing desired C-alkylation and common side reactions.
Diagnostic FAQs
Q1: Why am I seeing predominantly O-alkylation (enol ether formation) instead of my desired C-alkylated indanone ester?
Causality & Solution: Indanone β-keto esters possess a high concentration of the enol form, and upon deprotonation, they form an ambident enolate 1. The oxygen atom has a higher negative charge density (making it a "hard" nucleophile), while the carbon atom is more polarizable (a "soft" nucleophile).
-
Counter-ion Effect: Larger, softer cations like potassium (K⁺) dissociate easily in solution, leaving the oxygen exposed for O-alkylation. Using a smaller, harder cation like lithium (Li⁺) promotes C-alkylation by coordinating tightly with the enolate oxygen, physically blocking it and directing the electrophile to the carbon 2.
-
Solvent Polarity: Highly polar aprotic solvents (DMF, DMSO) solvate cations strongly, creating a "loose" ion pair that favors O-alkylation. Switching to a less polar aprotic solvent like THF promotes the "tight" ion pair needed for C-alkylation 2.
-
Electrophile Hardness: "Hard" electrophiles (e.g., alkyl sulfates, tosylates) prefer reacting with the hard oxygen. "Soft" electrophiles (e.g., alkyl iodides) are more likely to result in C-alkylation via an S_N2 mechanism 2.
Q2: My LC-MS shows a large peak for the 2,2-dialkyl-1-indanone derivative. How do I suppress over-alkylation?
Causality & Solution: Dialkylation occurs when the newly formed mono-alkylated product is deprotonated and reacts with a second equivalent of the electrophile.
-
Stoichiometry: Using a large excess of the alkylating agent drives the reaction toward dialkylation. Strictly limit the electrophile to a slight excess (1.0–1.2 equivalents) 2.
-
Temperature Control: Higher temperatures favor the formation of the thermodynamic enolate of the mono-alkylated product, leading to dialkylation 2. Maintaining cryogenic temperatures (e.g., -78 °C) ensures kinetic control.
-
Solvent Choice: Protic solvents facilitate rapid proton exchange between the unreacted enolate and the mono-alkylated product, accelerating dialkylation. Switch to strictly anhydrous aprotic solvents like THF 2.
Q3: I am losing my ester group during the reaction. How do I prevent ester hydrolysis or transesterification?
Causality & Solution: Indanone systems containing a 1,3-dicarbonyl (β-keto ester) have high acidity (pKa ~10) compared to standard monocarbonyl 1-indanones (pKa ~16-18) 2, 1. Using overly harsh or aqueous bases will hydrolyze the ester.
-
If using alkoxide bases, you must match the alkoxide to the ester group (e.g., use NaOMe for a methyl ester) to make any transesterification degenerate and invisible.
-
Alternatively, use non-nucleophilic bases like LiHMDS or LDA at low temperatures, which are strong enough to ensure complete, irreversible enolate formation without attacking the carbonyl carbon.
Quantitative Data: Impact of Reaction Conditions on Selectivity
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.
| Solvent | Base | Electrophile | Temp (°C) | Expected C:O Ratio | Expected Mono:Di Ratio | Mechanistic Rationale |
| THF | LiHMDS | Alkyl Iodide | -78 to 0 | >95:5 | 98:2 | Tight Li⁺ coordination blocks oxygen; soft electrophile favors C-attack. Low temp prevents over-alkylation. |
| DMF | K₂CO₃ | Alkyl Sulfate | 25 | 40:60 | 80:20 | Polar solvent and loose K⁺ ion pair expose the oxygen nucleophile to the hard electrophile. |
| THF | NaH | Alkyl Iodide (2.0 eq) | 25 | 90:10 | 30:70 | Excess electrophile and higher temperature drive thermodynamic equilibration and dialkylation. |
| MeOH | NaOMe | Alkyl Bromide | 25 | 85:15 | 50:50 | Protic solvent facilitates rapid proton exchange, generating the mono-alkylated enolate for a second attack. |
Validated Experimental Protocol: Selective Mono-C-Alkylation
This protocol is designed as a self-validating system . It incorporates specific checkpoints to ensure the reaction is proceeding correctly before advancing to the next step, minimizing the risk of side reactions 2.
Target: Mono-C-alkylation of an indanone β-keto ester using LiHMDS and an alkyl iodide.
Step 1: Preparation of the Anhydrous Environment
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon or Nitrogen (repeat 3 times).
-
Dissolve the indanone ester (1.0 eq) in strictly anhydrous THF (0.1 M concentration).
-
Validation Checkpoint 1: Ensure the solution is completely clear. Any cloudiness indicates moisture, which will prematurely quench the enolate and lead to poor conversion.
Step 2: Kinetic Enolate Generation
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
-
Slowly add LiHMDS (1.05 eq, 1.0 M in THF) dropwise down the side of the flask over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Validation Checkpoint 2: A distinct color change (typically to a deep yellow or orange) should be observed, confirming complete deprotonation and enolate formation. The 1-hour stir time ensures no unreacted starting material remains to act as a proton source for dialkylation.
Step 3: Electrophilic Addition
-
Add the alkyl iodide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Validation Checkpoint 3: Remove a 0.1 mL aliquot, quench in sat. NH₄Cl, and extract with EtOAc. TLC (Hexanes/EtOAc) should show the disappearance of the starting material and the appearance of a single, slightly less polar spot (C-alkylated product). If a significantly less polar spot appears, O-alkylation is occurring.
Step 4: Controlled Warming and Quenching
-
Slowly warm the reaction to 0 °C over 1 hour to drive the reaction to completion without triggering thermodynamic dialkylation.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. This mild quench prevents ester hydrolysis that would occur with strong aqueous acids or bases.
Step 5: Workup and Isolation
-
Extract the aqueous mixture with diethyl ether or EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure mono-C-alkylated indanone ester.
References
- Technical Support Center: Overcoming Low Yields in the Alkylation of 1-Indanone - Benchchem, benchchem.com,
- α-Substitution in Carbonyl Compounds and Deriv
Sources
Optimal storage conditions for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
CAS: 175600-34-3 | Molecular Formula: C₁₁H₉BrO₃ | MW: 269.09 g/mol
Core Storage Directives
Current Status: Operational / Advisory Urgency: Moderate (Moisture & Light Sensitive)
As a cyclic
Optimal Storage Matrix
| Parameter | Recommended Condition | Critical Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 2 weeks) | Low temperature kinetically inhibits the hydrolysis of the ester bond and suppresses the rate of spontaneous decarboxylation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The C2-proton is acidic ( |
| Container | Amber Glass Vial | Halogenated aromatics are photosensitive. Plastic containers are contraindicated due to potential leaching of plasticizers by organic residues. |
| Desiccant | Required | Hydrolysis is the primary degradation pathway. Store vials inside a secondary jar containing activated silica gel or Drierite. |
The "Why": Structural Vulnerabilities & Degradation Mechanisms
To troubleshoot effectively, you must understand the compound's behavior. This molecule is not static; it exists in a dynamic equilibrium.
The -Keto Ester Trap
The proton at the C2 position is flanked by two electron-withdrawing carbonyl groups. This makes it highly acidic, allowing the molecule to tautomerize between its Keto form (colorless) and Enol form (often colored).
The Degradation Cascade:
-
Moisture Ingress: Water attacks the methyl ester.
-
Hydrolysis: Converts the ester to a
-keto acid.[1] -
Decarboxylation:
-keto acids are thermally unstable. They eject CO₂ to form 5-bromo-1-indanone .
Visualization: Degradation Pathway
The following diagram illustrates the specific chemical risks associated with improper storage.
Figure 1: The primary degradation pathway involves hydrolysis followed by irreversible decarboxylation.
Troubleshooting Guide (FAQ)
Q1: The white powder has turned a pale pink or yellow. Is it still usable?
Diagnosis: Enolization or Trace Oxidation.
-
Cause: Exposure to light or air often shifts the equilibrium toward the enol form, which is more conjugated and can undergo minor oxidative coupling.
-
Action:
-
Run a TLC (Hexane:EtOAc 3:1). If the main spot is dominant (>95%) and the color is faint, it is likely usable for subsequent reactions.
-
If the color is dark brown, oxidation of the benzylic position or polymerization has occurred. Recrystallization is required.
-
Q2: My LC-MS shows a peak with M-58 mass units relative to the parent. What is this?
Diagnosis: Decarboxylation Product.
-
Analysis: The parent mass (MW ~269) has lost the carbomethoxy group (-COOCH₃, mass 59) + H, or simply lost CO₂ after hydrolysis. The peak corresponds to 5-bromo-1-indanone (MW ~211).
-
Root Cause: The sample was likely stored wet or at room temperature for an extended period.
-
Solution: This impurity is difficult to remove chemically. Column chromatography is necessary to separate the non-polar indanone from the ester.
Q3: The compound smells like methanol when I open the vial.
Diagnosis: Active Hydrolysis.
-
Mechanism: The ester bond is breaking, releasing methanol as a byproduct.
-
Immediate Action: Purge the vial with Argon immediately. Store at -20°C. If the smell is strong, quantify the purity via H-NMR (look for the methyl ester singlet integration at ~3.7-3.8 ppm vs. the aromatic protons).
Corrective Protocols
Protocol A: Inert Gas Overlay (Standard Operating Procedure)
Use this every time you close the vial to extend shelf life.
-
Preparation: Connect a Pasteur pipette to a low-pressure Argon or Nitrogen line (2-3 psi).
-
Insertion: Insert the pipette tip into the vial, positioning it 1 cm above the powder surface. Do not disturb the powder.
-
Flush: Flow gas for 15–20 seconds. Argon is heavier than air and will settle, creating a blanket.
-
Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the cap. Wrap with Parafilm for long-term freezer storage.
Protocol B: Re-purification (Recrystallization)
If purity drops below 95% due to oxidation/color.
-
Solvent System: Methanol or Ethanol (hot) is often effective, but avoid prolonged boiling to prevent transesterification. A safer mix is EtOAc/Hexanes .
-
Dissolution: Dissolve the crude solid in the minimum amount of warm EtOAc (approx 40-50°C).
-
Precipitation: Add Hexanes dropwise until the solution turns slightly cloudy.
-
Cooling: Allow to cool to Room Temp, then move to 4°C.
-
Filtration: Collect crystals and wash with cold Hexanes. Dry under high vacuum to remove solvent traces that could catalyze degradation.
References & Grounding
-
PubChem Compound Summary. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Analogous Structure). National Center for Biotechnology Information. Link
-
Beta-Keto Ester Reactivity. Hydrolysis and Decarboxylation Mechanisms.[1] AK Lectures/Pearson Chemistry. Link
-
Safety Data Sheet (Analog). 5-Bromo-2-oxoindoline-7-carboxylate. American Elements.[2] Link
-
General Storage of Indanone Derivatives. Fisher Scientific Safety Data Sheets (Indole/Indanone derivatives).Link
Sources
Technical Support Center: Purification of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester. As a critical intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities for this class of compounds include:
-
Unreacted Starting Materials: Such as 5-bromo-1-indanone or dimethyl carbonate/diethyl carbonate.
-
Di-acylated Byproducts: Formation of a second ester group on the indanone ring.
-
Hydrolysis Product: The corresponding carboxylic acid, resulting from exposure to water during workup or storage.
-
Decarboxylation Product: Loss of the methyl carboxylate group to form 5-bromo-1-indanone.
-
Colored Impurities: Often arise from oxidation or side reactions, leading to a yellow, brown, or pink hue in the crude product.[1][2]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, Toluene, Methanol).
Q2: Which analytical techniques are best for assessing the purity of my sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. A Photodiode Array (PDA) detector can help identify co-eluting impurities by comparing UV spectra across a single peak.[3]
-
Proton Nuclear Magnetic Resonance (¹H NMR): Excellent for identifying and quantifying impurities if their signals do not overlap with the product signals. It can also be used for absolute purity determination (qNMR) with a certified internal standard.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and helps identify the mass of unknown impurities, providing crucial clues to their structure.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and guiding the choice of solvent systems for column chromatography.
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and widely used methods are recrystallization and flash column chromatography.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often the most efficient method for obtaining highly crystalline, pure material on a larger scale.
-
Flash Column Chromatography: The method of choice for separating complex mixtures or when recrystallization fails to remove closely related impurities.[4]
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Issue 1: Crude product is a persistent oil or fails to crystallize.
-
Problem: After the workup, the product is a thick, viscous oil instead of a solid, or it "oils out" during recrystallization attempts.
-
Underlying Causes & Solutions:
-
High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, resulting in an oil.
-
Causality: The presence of other molecules disrupts the crystal lattice formation of the desired compound.
-
Troubleshooting: Attempt a primary purification by flash column chromatography to remove the bulk of impurities. The resulting partially purified solid can then be subjected to recrystallization for final polishing.
-
-
Residual Solvent: Trapped solvent can prevent crystallization.
-
Causality: Solvent molecules interfere with the intermolecular interactions required for crystal packing.
-
Troubleshooting: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), before attempting recrystallization.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent, even when cold.
-
Causality: If the compound's solubility in the cold solvent is still high, it will remain in solution rather than precipitating.
-
Troubleshooting: Use a co-solvent system. Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes, heptane) at an elevated temperature until turbidity persists. Add a drop of the good solvent to clarify and then allow to cool slowly.
-
-
Issue 2: Poor separation and peak tailing during silica gel column chromatography.
-
Problem: The compound streaks down the column, leading to broad peaks and poor separation from impurities.
-
Underlying Causes & Solutions:
-
Keto-Enol Tautomerism: The β-keto ester functionality of your molecule exists in equilibrium with its enol form.
-
Causality: The slightly acidic silanol groups (Si-OH) on the silica surface can interact differently with the keto and enol tautomers. This differential interaction and on-column equilibration lead to band broadening and tailing.[5]
-
Troubleshooting: Add a small amount (0.1-1%) of a modifier to the eluent. Acetic acid is a common choice; it protonates the enolate and suppresses its interaction with the silica gel, leading to sharper peaks.[5]
-
-
Eluent Polarity is Too High: Starting with a highly polar mobile phase can cause the compound to run too quickly without effective separation.
-
Causality: A highly polar eluent competes effectively with the compound for binding sites on the stationary phase, reducing retention and resolution.
-
Troubleshooting: Start with a less polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity based on TLC analysis. A shallow gradient often provides the best separation.
-
-
Issue 3: Final product remains colored (yellow/brown) after purification.
-
Problem: Even after recrystallization or chromatography, the product retains a distinct color.
-
Underlying Causes & Solutions:
-
Co-crystallization of Colored Impurities: The colored impurity may have a similar solubility profile to the product.
-
Causality: The impurity fits into the crystal lattice of the desired compound, making it difficult to remove by simple recrystallization.
-
Troubleshooting: Perform a treatment with activated carbon. Add a small amount of activated carbon (1-2% by weight) to the hot solution before recrystallization, hold at temperature for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon and adsorbed impurities before cooling.[1]
-
-
Oxidation/Degradation: The compound may be sensitive to air or light, especially at elevated temperatures during purification.
-
Causality: Indanone scaffolds can be susceptible to aerial oxidation, forming highly conjugated, colored species.
-
Troubleshooting: Use degassed solvents and perform recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. Protect solutions from direct light.
-
-
Purification Workflow & Decision Logic
The following diagram outlines a logical workflow for purifying your crude product, incorporating troubleshooting decision points.
Caption: A decision-making workflow for purifying crude 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.
Experimental Protocols
Protocol 1: Recrystallization from a Co-Solvent System
This protocol is effective when the crude product is a solid but contains colored or less-polar impurities.
-
Solvent Selection: A common and effective co-solvent system is Ethyl Acetate (EtOAc) and Hexanes.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot EtOAc (e.g., 10-15 mL) while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot Hexanes dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot EtOAc to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 EtOAc/Hexanes.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Parameter | Recommended Solvents | Rationale |
| Good Solvent | Ethyl Acetate, Acetone, Dichloromethane | High solubility at elevated temperatures. |
| Poor Solvent | Hexanes, Heptane, Petroleum Ether | Low solubility, even at elevated temperatures.[6] |
Protocol 2: Flash Column Chromatography with an Acid Modifier
This method is ideal for separating complex mixtures or when recrystallization is ineffective.
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Eluent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate. Based on TLC analysis, a typical starting point might be 90:10 (v/v) Hexane:EtOAc. To this mixture, add 0.5% Acetic Acid (e.g., 5 mL of AcOH per 1 L of eluent).
-
Column Packing: Pack the column with silica gel as a slurry in a low-polarity solvent (e.g., 95:5 Hexane:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Run the column using the prepared eluent, starting with a lower polarity and gradually increasing the percentage of Ethyl Acetate if necessary. Collect fractions based on TLC or UV analysis.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The residual acetic acid is volatile and will be removed under high vacuum.
References
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure, vol. 92, p. 237. Available at: [Link]
-
MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1685. Available at: [Link]
- Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.
-
PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem, 23(11), 1336-1348. Available at: [Link]
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available at: [Link]
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Some Novel Benzimidazole Derivatives. Available at: [Link]
-
MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1638. Available at: [Link]
- Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
-
ResearchGate. (2012). (Z)-6-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (12b). Available at: [Link]
-
LOCKSS. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1066-1073. Available at: [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1262-1275. Available at: [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Handling moisture sensitivity of beta-keto esters
Topic: Handling Moisture Sensitivity of Beta-Keto Esters Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Executive Summary: The "Hidden" Sensitivity
In my years supporting synthetic workflows, I have found that beta-keto esters (e.g., ethyl acetoacetate, methyl acetoacetate) are frequently mishandled because their "sensitivity" is misunderstood. Unlike acid chlorides that smoke in air, beta-keto esters appear stable on the shelf. However, their reactivity profile—specifically the 1,3-dicarbonyl system —creates a "silent failure" mode in the presence of moisture.
Water does not just act as a contaminant; it triggers a cascade of hydrolysis and decarboxylation that irreversibly destroys your scaffold. Furthermore, in Lewis Acid-catalyzed reactions (e.g., Biginelli, transesterification), moisture competes for the metal center with a binding affinity often orders of magnitude higher than your substrate.
This guide addresses these failure modes with field-proven protocols to ensure reaction integrity.
Part 1: The Foundation – Storage & Pre-Processing
Before you even weigh your reagent, you must ensure its purity. Commercial beta-keto esters are hygroscopic. Using a "fresh" bottle without verification is the most common cause of yield inconsistency.
Q: My reagent has been on the shelf for 6 months. Can I use it as is?
A: No. You must assume it is wet. Beta-keto esters exist in a tautomeric equilibrium (keto vs. enol). Water stabilizes the keto form but also promotes slow hydrolysis to the beta-keto acid, which spontaneously decarboxylates.
Recommendation: Purify via Vacuum Distillation .
-
Why: Distillation separates the ester from non-volatile polymeric impurities and the beta-keto acid decomposition products.
-
Protocol:
-
Set up a short-path distillation apparatus.
-
Use high vacuum (<10 mmHg) to keep the boiling point low. Crucial: Avoid pot temperatures >80°C to prevent thermal decomposition [1].
-
Discard the first 5-10% (forerun) which contains water and volatile cleavage products (acetone/ethanol).
-
Store the distillate under Argon over activated 4Å Molecular Sieves.
-
Q: Can I just use molecular sieves to dry the solvent/reagent mixture?
A: Yes, but selection is critical. Use 3Å or 4Å Molecular Sieves .
-
3Å Sieves: Recommended for drying polar solvents (Methanol, Acetonitrile) used with these esters.
-
4Å Sieves: Standard for the ester itself.
-
Avoid: Basic drying agents (like KOH or amines) which will induce enolization and potential polymerization.
Data: Drying Agent Efficiency for Carbonyls
| Drying Method | Residual Water (ppm) | Suitability for Beta-Keto Esters | Notes |
| Na/Benzophenone | < 10 | High (Solvents only) | Do NOT use directly on the ester (Reduces carbonyl). |
| Mol. Sieves (Activated) | 10 - 30 | Excellent | Best balance of safety and efficacy. |
| CaH₂ | 20 - 50 | Good | Good for non-enolizable solvents; risky for the ester itself. |
| MgSO₄ / Na₂SO₄ | > 500 | Poor | Insufficient for sensitive Lewis Acid catalysis. |
Part 2: Reaction Critical Control Points
Scenario A: Base-Mediated Reactions (Alkylation/Condensation)
Failure Mode: The "Doom Loop" of Decarboxylation.
The Mechanism of Failure: In the presence of water and base (e.g., NaOEt, K2CO3), the ester undergoes saponification. The resulting beta-keto acid is unstable. Upon workup or heating, it ejects CO₂, leaving you with a simple ketone (e.g., acetone) instead of your complex product.
Figure 1: The "Doom Loop" of Beta-Keto Ester decomposition. Moisture diverts the pathway from productive alkylation to irreversible decarboxylation [2, 5].
Scenario B: Lewis Acid Catalysis (Biginelli, Transesterification)
Failure Mode: Catalyst Poisoning.
The Mechanism of Failure: Lewis Acids (TiCl₄, BF₃·OEt₂, Yb(OTf)₃) are oxophilic. Water is a stronger Lewis base than the carbonyl oxygen of your beta-keto ester.
-
Result: The catalyst coordinates to water, forming an inactive aquo-complex. The reaction stalls, leading users to add more catalyst, which often degrades the substrate.
Part 3: Troubleshooting Guide (Q&A)
Q1: My alkylation yield is 40% lower than reported. I see a volatile side product. What happened?
Diagnosis: You likely triggered the Decarboxylation Pathway (see Fig 1).
Explanation: The volatile side product is likely the ketone resulting from the loss of CO₂. This happens if your solvent (THF, DMF, Acetone) was "wet." The base (e.g., NaH or K₂CO₃) generated Hydroxide (
-
Dry the Solvent: Distill THF over Na/Benzophenone or use a solvent purification system (SPS).
-
Check the Base: Hygroscopic bases like KOtBu or NaH must be weighed in a glovebox or under a flow of N₂.
-
Process Check: Do not heat the reaction longer than necessary. Decarboxylation is thermally driven [4].
Q2: I am running a Ti-Claisen condensation, but the reaction won't start. TLC shows only starting material.
Diagnosis: Catalyst Deactivation by moisture. Explanation: Titanium(IV) species are notoriously sensitive. Even trace moisture (50-100 ppm) can deactivate 10 mol% catalyst loading completely. Corrective Action:
-
Flame Dry: All glassware must be flame-dried under vacuum and backfilled with Argon.
-
Stepwise Addition: Add the Lewis Acid last, dropwise, at low temperature (-78°C or 0°C) to control the exotherm and minimize exposure.
-
Scavenger: Consider adding activated 4Å molecular sieves directly to the reaction flask (if stirring allows) [3].
Q3: Why does my beta-keto ester solidify or turn yellow in the bottle?
Diagnosis: Polymerization or Enol Oxidation. Explanation: Moisture promotes the formation of the enol form. In the presence of air (oxygen), the enol can undergo oxidative coupling. Furthermore, trace acid/base from hydrolysis can catalyze self-condensation (aldol-like reactions). Corrective Action:
-
Purify: Distill immediately.
-
Store: Store under inert gas (Argon) in a fridge (4°C). Tape the cap with Parafilm to prevent moisture ingress.
Part 4: Experimental Workflow Decision Tree
Use this logic flow to determine the necessary rigor for your specific experiment.
Figure 2: Decision matrix for handling moisture sensitivity based on reaction type.
References
-
Purification of Acetoacetic Esters. Google Patents. US2900311A. Link
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Link
-
Using Molecular Sieves for Solvent Drying. University of Victoria. Link
-
Beta-Ketoacids Decarboxylate. Chemistry LibreTexts. Link
-
Decarboxylation. Master Organic Chemistry. Link
Technical Support Center: Optimizing Reaction Time for 5-Bromo-1-Indanone Carboxylation
An in-depth guide to optimizing reaction time for the carboxylation of 5-bromo-1-indanone, presented by the BenchChem Technical Support Center.
Welcome to the technical support guide for the carboxylation of 5-bromo-1-indanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this crucial synthetic transformation. 5-Bromo-1-indanone is a valuable intermediate in the synthesis of various pharmaceutical agents, and its efficient functionalization is paramount.[1][2] This guide provides in-depth, field-tested insights into troubleshooting common issues and systematically optimizing reaction parameters to reduce reaction time while maximizing yield and purity.
We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction. Our goal is to empower you with the knowledge to not only follow a protocol but to adapt and optimize it for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the carboxylation of 5-bromo-1-indanone?
A1: The carboxylation of 5-bromo-1-indanone proceeds via a two-step mechanism. First, a strong base is used to abstract an alpha-proton (α-proton) from the carbon adjacent to the carbonyl group. This deprotonation forms a nucleophilic enolate intermediate. The pKa of the α-proton of 1-indanone is estimated to be around 16-18, necessitating a base with a significantly higher conjugate acid pKa for efficient and complete enolate formation.[3] In the second step, the enolate attacks an electrophilic carbon dioxide source (e.g., gaseous CO₂, solid dry ice) to form a new carbon-carbon bond, yielding the β-keto carboxylate, which is then protonated upon acidic workup.
Q2: What are the standard starting conditions for this reaction?
A2: A typical starting point involves dissolving 5-bromo-1-indanone in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The solution is cooled significantly (e.g., to -78 °C) before the dropwise addition of a strong base, such as Lithium Diisopropylamide (LDA). After enolate formation, the reaction is quenched with an excess of CO₂. Reaction times can vary widely, from a few hours to overnight, depending on the specific conditions and scale.[3]
Q3: Why are anhydrous conditions and low temperatures so critical?
A3: Both are crucial for success.
-
Anhydrous Conditions: The enolate intermediate is a strong base. Any trace of water or other protic impurities in the solvent or reagents will protonate the enolate, quenching it back to the starting material and halting the reaction.[3] This is a primary cause of low conversion.
-
Low Temperatures (-78 °C): These are employed for several reasons. Firstly, strong bases like LDA are often unstable at higher temperatures. Secondly, the enolate itself can be unstable and participate in side reactions if allowed to warm.[4] Finally, low temperatures help control the exothermicity of both the deprotonation and the carboxylation steps, improving selectivity and minimizing the formation of degradation products.
Troubleshooting Guide: From Low Yields to Side Products
This section addresses the most common challenges encountered during the carboxylation of 5-bromo-1-indanone.
Issue 1: Low or No Conversion of Starting Material
-
Problem: After the specified reaction time, analysis (TLC, LC-MS) shows predominantly unreacted 5-bromo-1-indanone.
-
Possible Causes & Solutions:
-
Insufficiently Strong or Degraded Base: The chosen base may not be strong enough for complete deprotonation. If using LDA, ensure it is freshly prepared or properly titrated. If using sodium hydride (NaH), ensure the mineral oil has been washed away and the reagent is not expired.[3][5] Consider switching to a stronger base system if issues persist.
-
Protic Impurities: As mentioned in FAQ Q3, water is detrimental. Ensure all glassware is flame or oven-dried, and solvents are passed through a purification system or freshly distilled from a suitable drying agent.[6]
-
Incomplete Enolate Formation: The reaction time allowed for deprotonation may be too short. While often rapid, steric hindrance or temperature can slow this step. Allow for at least 1 hour at -78 °C after base addition before introducing CO₂.[3]
-
Poor CO₂ Delivery: If using gaseous CO₂, ensure it is bubbling vigorously through the solution. If using dry ice, ensure it is finely crushed and free of surface frost (condensed water). The CO₂ source must be in excess.
-
Issue 2: Significant Side Product Formation
-
Problem: The reaction mixture shows multiple new spots by TLC, leading to a complex crude product and low yield of the desired carboxylated indanone.
-
Possible Causes & Solutions:
-
O-Carboxylation: The enolate has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen (O-alkylation). While C-carboxylation is generally favored, reaction conditions can influence the ratio. O-carboxylation leads to an unstable carbonate-like species that can decompose. This is often minimized by using lithium counter-ions (from LDA) and maintaining low temperatures.
-
Di-Carboxylation: If an excess of base is used or if the initial product is deprotonated again, a second carboxylation can occur. This is more likely if the reaction is allowed to warm significantly. Use a stoichiometric amount of base (1.0-1.1 equivalents) to minimize this.[3]
-
Lithium-Halogen Exchange: When using organolithium bases like n-BuLi or LDA, there is a risk of exchange with the bromine atom on the aromatic ring. This leads to a different anionic species and subsequent undesired carboxylation at the 5-position.[7] While less common with LDA at -78 °C, it is a possibility. If this is suspected, consider alternative bases like NaH or KHMDS.
-
Issue 3: Poor Isolated Yield Despite Good Conversion
-
Problem: In-process controls show good product formation, but the final isolated yield after workup and purification is disappointingly low.
-
Possible Causes & Solutions:
-
Workup Issues: The product is a β-keto acid, which can be prone to decarboxylation, especially under harsh (e.g., high heat, strong acid/base) conditions. During the aqueous workup, use a carefully controlled quench with a mild acid (e.g., saturated NH₄Cl) at low temperatures.
-
Purification Losses: The carboxylic acid product is polar and may be challenging to purify via standard silica gel chromatography. It can streak or remain on the column. Consider converting the crude acid to its methyl ester (e.g., using TMS-diazomethane or SOCl₂/MeOH) for easier purification. Alternatively, purification via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be more effective.[8]
-
Systematic Optimization of Reaction Time
Optimizing reaction time is a balance between achieving full conversion and preventing product degradation or side reactions.
Q: How can I methodically reduce the reaction time?
A: A systematic approach is key. Vary one parameter at a time while monitoring the reaction progress closely.
-
Establish a Baseline: First, run the reaction under standard, conservative conditions (e.g., -78 °C, 1.1 eq LDA, 4-hour reaction time) and determine the baseline yield and purity.
-
Monitor Progress: Effective monitoring is non-negotiable. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Quench small aliquots from the reaction at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), work them up, and analyze by TLC.[9]
-
Temperature Variation: Temperature has the most dramatic effect on reaction rate.[10] Once you have confirmed the reaction works at -78 °C, you can experiment with slightly elevated temperatures. Try running the reaction at -60 °C, -40 °C, or even -20 °C, again monitoring closely. Be aware that higher temperatures may increase side product formation.[11]
-
Concentration Effects: Reaction rates are concentration-dependent. If the reaction is too slow, consider increasing the concentration of the substrate. However, this may also pose challenges for heat dissipation and stirring. A typical starting concentration is 0.1-0.5 M.[12]
Data-Driven Optimization
To visualize the impact of different parameters, a Design of Experiments (DoE) approach can be invaluable. Below is a summary table illustrating how different conditions might affect the outcome.
| Run | Base (eq.) | Temperature (°C) | Time (h) | Observed Conversion (%) | Notes |
| 1 | LDA (1.1) | -78 | 4 | 95 | Baseline, clean reaction. |
| 2 | LDA (1.1) | -78 | 1 | 60 | Incomplete reaction; time is a limiting factor. |
| 3 | LDA (1.1) | -40 | 1 | 98 | Faster conversion, but minor impurities observed. |
| 4 | NaH (1.2) | 25 (RT) | 4 | 85 | Slower reaction, potential for side products. |
| 5 | LDA (1.5) | -78 | 2 | 99 | Risk of di-carboxylation with excess base. |
This table demonstrates a logical progression. Run 2 shows that 1 hour is insufficient at -78 °C. Run 3 shows that increasing the temperature to -40 °C allows for completion within 1 hour, representing a successful optimization of reaction time.
Experimental Protocols & Workflows
Protocol: Carboxylation of 5-Bromo-1-Indanone using LDA
Materials:
-
5-Bromo-1-indanone (1.0 eq)[13]
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi, 1.05 eq), titrated solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
CO₂ source (dry ice, crushed)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine, Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a stir bar, thermometer, and septa. Cool the flask to 0 °C.
-
LDA Preparation: Slowly add diisopropylamine to the THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve 5-bromo-1-indanone in anhydrous THF. Using a cannula or syringe, slowly add this solution to the LDA solution at -78 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.
-
Carboxylation: Quickly add a large excess of finely crushed dry ice to the reaction mixture in one portion. The temperature will likely rise but should be kept as low as possible. Allow the mixture to slowly warm to room temperature while stirring overnight.
-
Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9] Purify by recrystallization or column chromatography to obtain the final 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Visualizing the Workflow
The following diagram outlines the general experimental workflow, including key decision points for troubleshooting.
Caption: General workflow for 5-bromo-1-indanone carboxylation.
Reaction Mechanism Overview
This diagram illustrates the key chemical transformations.
Caption: Simplified mechanism of indanone carboxylation.
References
-
ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2024). University of York. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Reddit. (2025). Trouble shooting carboxylation reaction. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023). University of Cambridge. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Mouchaham, G., et al. (n.d.). The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction. PMC. Retrieved from [Link]
-
Słowikowska, J., & Młostoń, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 463–490. Retrieved from [Link]
-
Słowikowska, J., & Młostoń, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Retrieved from [Link]
-
Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. Retrieved from [Link]
-
Mohammad, O., et al. (2025). Optimisation of Reaction Temperature during Carboxylation of Single and Mixed Model Bio-derived Phenolics as Effective Route for CO2 Utilisation. Aston Research Explorer. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wolfenden, R., & Snider, M. J. (2011). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 108(13), 5536–5540. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2024). A comprehensive evaluation of enhanced temperature influence on gas and aerosol chemistry in the lamp-enclosed oxidation flow reactor (OFR) system. Retrieved from [Link]
-
ChemRxiv. (n.d.). β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence. Retrieved from [Link]
-
MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Retrieved from [Link]
Sources
- 1. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. 5-溴-1-茚满酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. 5-ブロモ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
C13 NMR chemical shifts for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Comprehensive 13C NMR Analysis & Comparison Guide: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Executive Summary & Mechanistic Context
Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (commonly referred to as 5-bromo-1-oxoindan-2-carboxylic acid methyl ester) is a highly versatile
When analyzing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must account for keto-enol tautomerism . In non-polar or moderately polar solvents like deuterated chloroform (CDCl
Comparative C NMR Data Analysis
The most reliable method to verify the structural integrity of this scaffold is through
The Heavy Atom Effect
The most striking divergence between the two analogs occurs at the ipso-carbon (C5, the aromatic carbon directly attached to the halogen). In the 5-chloro derivative, the electronegativity of chlorine deshields the ipso-carbon, pushing its resonance to 133.8 ppm . In stark contrast, the 5-bromo derivative exhibits a resonance at 122.2 ppm . This upfield shift is driven by the Heavy Atom Effect —the larger electron cloud of the bromine atom increases the diamagnetic shielding term of the adjacent carbon nucleus, overriding simple inductive deshielding [1][2].
Table 1: C NMR Chemical Shifts (Keto Tautomer) in CDCl at 126 MHz
Data summarizes the major keto tautomer signals to provide a 1-to-1 structural comparison.
| Carbon Environment | 5-Bromo Derivative | 5-Chloro Derivative | Shift Difference ( |
| Ketone C=O (C1) | 198.1 | 198.0 | +0.1 |
| Ester C=O | 169.2 | 169.3 | -0.1 |
| Aromatic C (C5, ipso to Halogen) | 122.2 | 133.8 | -11.6 (Heavy Atom Effect) |
| Aromatic C (Quaternary) | 152.2 | 155.1 | -2.9 |
| Aromatic C (Quaternary) | 138.4 | 142.3 | -3.9 |
| Aromatic C-H | 137.1 | 128.9 | +8.2 |
| Aromatic C-H | 128.2 | 126.9 | +1.3 |
| Aromatic C-H | 127.7 | 125.9 | +1.8 |
| Methoxy O-CH | 53.5 | 53.3 | +0.2 |
| Alpha C-H (C2) | 53.1 | 53.1 | 0.0 |
| Methylene C-H | 30.0 | 30.1 | -0.1 |
(Note: The enol tautomer of the 5-bromo derivative is also observable in high-resolution spectra, typically yielding signals at 168.3, 141.8, 139.0, 132.3, 126.3, 124.0, 121.0, 51.5, 32.4, and 29.8 ppm. The enolic C-OH carbon is often broadened into the baseline due to chemical exchange and may not be fully resolved without low-temperature acquisition [1].)
Caption: Mechanistic divergence in 13C NMR chemical shifts driven by the heavy atom effect of bromine.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind both the synthesis of the compound and the acquisition of its NMR spectra.
A. Synthesis Workflow (Carboxylation of 5-Bromo-1-indanone)
-
Reagent Preparation: Flame-dry a 3-neck round-bottom flask under N
. Prepare a 0.26 M solution of Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.10 equiv) in anhydrous THF. -
Kinetic Initiation: Add dimethyl carbonate (10.0 equiv) followed by a catalytic amount of potassium tert-butoxide (t-BuOK, 10 mol%) at room temperature.
-
Causality: While NaH is the primary thermodynamic base, it suffers from poor solubility. The t-BuOK acts as a soluble kinetic initiator, reacting with the indanone to form the enolate, while the resulting t-BuOH is continuously deprotonated by the bulk NaH, creating a self-sustaining catalytic basic cycle.
-
-
Substrate Addition: Dropwise add a 0.44 M solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv) in anhydrous THF.
-
Reflux & Quench: Stir the reaction mixture at reflux for 16 hours. Cool in an ice bath and quench with 1 M HCl (3.8 mL per mmol of indanone) to neutralize the enolate and drive the equilibrium toward the
-keto ester. -
Purification: Extract with EtOAc, wash with brine, dry over anhydrous Na
SO , and purify via silica gel column chromatography (Toluene or Hexane/EtOAc gradient).
B. C NMR Acquisition Protocol
-
Sample Preparation: Dissolve ~30 mg of the purified
-keto ester in 0.6 mL of CDCl . Ensure the solvent contains 0.03% v/v TMS as an internal reference (0.0 ppm). -
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., Bruker AVIII 500) equipped with a CryoProbe to maximize sensitivity for carbon detection. Set the probe temperature to 298 K (25 °C).
-
Parameter Optimization:
-
Frequency: 126 MHz (for
C). -
Pulse Sequence: Standard 1D
C with broadband proton decoupling (e.g., zgpg30). -
Relaxation Delay (d1): Set to 2.0 to 3.0 seconds .
-
Causality: Quaternary carbons (such as the ketone C=O at 198.1 ppm, the ester C=O at 169.2 ppm, and the ipso C-Br at 122.2 ppm) lack attached protons, resulting in significantly longer spin-lattice relaxation times (
). A prolonged delay prevents signal saturation, ensuring these critical peaks rise above the baseline noise. -
Scans (ns): Minimum of 1024 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier transformation. Reference the central CDCl
triplet exactly to 77.16 ppm.
Caption: Workflow detailing the synthesis and subsequent 13C NMR acquisition for the β-keto ester.
References
-
Title: Electronic Supplementary Information - Photoc
-alkylation of -keto esters Source: Royal Society of Chemistry (RSC) URL: [Link] -
Title: SYNTHESIS OF AN UNNATURAL AMINO ACID BASED ON HYPERVALENT IODINE REAGENTS: EXPLORING THE POTENTIAL OF UMPOLUNG REACTIONS Source: RUN - Universidade Nova de Lisboa (UNL) Repository URL: [Link]
Comparative Mass Spectrometry Guide: Characterization of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
[1]
Executive Summary & Compound Profile
Subject: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester CAS Registry Number: (Generic reference to Indanone derivatives class) Molecular Formula: C₁₁H₉BrO₃ Exact Mass: 267.9735 (⁷⁹Br) / 269.9715 (⁸¹Br)[1]
This guide provides a technical comparison of mass spectrometry (MS) modalities for the structural validation of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester , a critical scaffold in the synthesis of bioactive indanes and pharmaceutical intermediates.[1]
The presence of the bromine atom and the
Comparative Analysis: EI vs. ESI Performance
For researchers validating synthetic intermediates, the choice of ionization method dictates the quality of structural data.
| Feature | Method A: GC-MS (EI) | Method B: LC-MS (ESI) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Signal | Fragment Ions (Structural Fingerprint) | Molecular Ion Adducts |
| Bromine Detection | Excellent. Distinct 1:1 isotopic doublet preserved in parent and daughters.[1] | Good. Doublet observed in parent, but fragmentation is minimal. |
| Isomer Specificity | High. Distinguishes positional isomers via fragmentation ratios. | Low. Isomers often yield identical m/z. |
| Suitability | Structural Elucidation. Best for confirming the core scaffold. | Purity & Quantification. Best for trace impurity analysis. |
Expert Insight:
"While ESI is the standard for high-throughput screening, it often fails to fragment the rigid indanone core sufficient for structural confirmation. EI is the mandatory 'gold standard' for this compound to verify the integrity of the
-keto ester functionality."
Deep Dive: Fragmentation Mechanisms (EI)
The Electron Impact spectrum of this compound is governed by three specific mechanistic rules: Isotopic Signature ,
A. The Bromine Isotopic Signature
The most diagnostic feature is the molecular ion (
-
Rule: Any fragment retaining the bromine atom must preserve this 1:1 doublet pattern.
-
Diagnostic: If a fragment peak appears as a singlet, the bromine has been lost.
B. Primary Fragmentation Pathways
-
-Cleavage (Loss of Methoxy):
The bond between the ester carbonyl and the methoxy oxygen is weak. Cleavage yields the acylium ion
. -
Loss of Carbomethoxy Group (Ester Cleavage): A more significant break involves the loss of the entire ester side chain (
, mass 59). This creates a cation on the indanone ring.-
m/z: 209 / 211 (Doublet)
-
Significance: This confirms the position of the ester at C2.
-
-
Loss of Bromine (Radical Cleavage): Direct loss of the bromine radical (
) converges the isotopic doublet into a single mass species.-
m/z: 189 (Singlet)
-
Note: This peak represents the intact indanone-ester scaffold without the halogen.
-
C. Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the parent ion and its daughters.
Caption: Figure 1. EI Fragmentation tree for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester. Note the convergence to a singlet upon bromine loss.
Experimental Protocols
Protocol A: GC-MS Structural Validation (Recommended)
Objective: Obtain a spectral fingerprint to confirm the 5-Bromo substitution and ester integrity.[1]
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) (HPLC Grade).
-
Critical: Avoid methanol if using an acidic injector liner to prevent transesterification artifacts.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Inlet Temp: 250°C (Split mode 20:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
-
MS Parameters:
Protocol B: LC-MS Purity Profiling
Objective: Quantify purity and check for hydrolysis products (Acid form).
-
Sample Preparation:
-
Dissolve in Acetonitrile .
-
Dilute to 10 µg/mL with 50:50 ACN:Water (0.1% Formic Acid).
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 8 minutes.
-
-
MS Parameters:
-
Mode: ESI Positive (+).[7]
-
Target Ions:
- : 269/271
- : 291/293
- : 307/309
-
Troubleshooting & Data Interpretation
| Observation | Likely Cause | Corrective Action |
| Peak at m/z 254/256 | Hydrolysis. This corresponds to the free acid (Loss of Methyl, -14).[1] | Check solvent pH. Avoid water in GC prep. |
| Missing Doublet | Debromination. If parent is m/z 190, the Br has been replaced by H. | Check reaction conditions (hydrogenation side reaction). |
| M+ peak is weak (EI) | Thermal Degradation. | Lower GC inlet temperature or switch to LC-MS. |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
-
NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology. [Link] (Source for general indanone fragmentation patterns).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
PubChem Compound Summary. Indanone Derivatives. National Center for Biotechnology Information. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy Characterization of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
The following guide details the IR spectroscopy characterization of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (also known as Methyl 5-bromo-1-oxo-2-indancarboxylate). It is designed for researchers requiring specific peak assignments for structural validation and quality control.
-Keto Ester / Indanone DerivativeExecutive Summary & Structural Context
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a critical intermediate in the synthesis of voltage-gated ion channel blockers and other pharmacophores. Its structure features a fused benzene-cyclopentanone core (indanone) with two key functionalities that compete in the carbonyl region: a cyclic ketone and a methyl ester at the
Distinguishing this product from its starting material (5-Bromo-1-indanone) relies on resolving the "double carbonyl" signature and identifying the ester-specific C-O stretches.
Chemical Structure Visualization
Figure 1: Synthetic transformation and the primary spectroscopic shifts expected.
Detailed IR Peak Assignments
The following data represents the experimental consensus for methyl 5-bromo-1-oxo-2-indancarboxylate. The spectrum is characterized by a split carbonyl region due to the
Primary Diagnostic Peaks
| Region | Wavenumber (cm⁻¹) | Assignment | Structural Origin |
| Carbonyl | 1745 ± 5 | Methyl ester group (New peak vs. SM) | |
| Carbonyl | 1710 ± 5 | Strained 5-membered cyclic ketone | |
| Aromatic | 1590 - 1595 | Aromatic ring breathing | |
| Fingerprint | 1240 - 1260 | C-O-C asymmetric stretch | |
| Fingerprint | ~1070 & 600-700 | Aryl-Bromide stretch | |
| High Freq | 2950 - 3090 | Aromatic (>3000) and Aliphatic (<3000) C-H |
Critical Insight: The separation between the ester (1745 cm⁻¹) and ketone (1710 cm⁻¹) peaks is the definitive "pass/fail" criteria for reaction completion. If only a single band at ~1710 cm⁻¹ is observed, the carboxylation has failed.
Comparative Analysis: Product vs. Alternatives
To validate the identity of the product, it must be compared against its direct precursor and non-brominated analogs.
Table 1: Spectroscopic Differentiation
| Feature | Target Product (Methyl 5-bromo-1-oxo-2-indancarboxylate) | Starting Material (5-Bromo-1-indanone) | Analog (Methyl 1-oxoindan-2-carboxylate) |
| C=O[1] Region | Doublet (1745 & 1710 cm⁻¹) | Singlet (~1700-1715 cm⁻¹) | Doublet (1745 & 1715 cm⁻¹) |
| C-O Stretch | Strong band at 1259 cm⁻¹ | Absent | Strong band at 1260 cm⁻¹ |
| C-Br Band | Present (~1070, 600-700 cm⁻¹) | Present | Absent |
| Enol Character | Potential weak broad OH (~3300)* | Absent | Potential weak broad OH |
*Note:
Experimental Protocol for Validation
To ensure reproducible results, follow this "self-validating" protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Rationale: ATR is preferred over KBr pellets for this compound to avoid pressure-induced enolization shifts and to ensure rapid QC turnover.
-
Blanking: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) with 32 scans.
-
Sample Loading: Place ~5 mg of the solid product onto the crystal. Apply high pressure using the anvil to ensure contact (critical for the rigid crystalline lattice of indanones).
-
Acquisition:
-
Validation Check:
-
Verify baseline is flat >2000 cm⁻¹.
-
Confirm C=O peaks have absorbance >0.1 but <1.0 to avoid saturation.
-
Decision Logic for QC
Figure 2: Quality Control Decision Tree for product verification.
References
-
Synthesis and Characterization of Indanone Carboxylates
- Title: Synthesis of an Unnatural Amino Acid Based on Hypervalent Iodine Reagents (Includes characterization of methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxyl
- Source: UNL Repository / Royal Society of Chemistry (Supplementary Info).
-
URL: (Referenced via snippet 1.1/1.3 context).
-
General IR Spectroscopy of Carbonyl Compounds
-
Indanone Spectral Data
- Title: A Spectroscopic Comparison of Substituted Indanones.
- Source: BenchChem Applic
-
URL:
Sources
Comparing methyl vs ethyl 5-bromo-1-oxoindan-2-carboxylate reactivity
Methyl vs. Ethyl 5-Bromo-1-oxoindan-2-carboxylate: A Comparative Reactivity Guide
Introduction
1-Indanone and its derivatives are well known for their diverse biological activities, making them highly valuable scaffolds in drug design and medicinal chemistry[1]. Specifically, 5-bromo-1-oxoindan-2-carboxylate is a critical cyclic beta-keto ester intermediate used to synthesize complex pharmaceutical scaffolds, such as donepezil analogs and indenoquinolines.
The synthesis of this intermediate is typically achieved via the acylation of 5-bromo-1-indanone using sodium hydride as a base and either dimethyl carbonate or diethyl carbonate as the electrophile[2]. While both the methyl and ethyl esters serve similar structural purposes, the fundamental difference in their reactivity stems from the steric bulk and subtle electronic effects of the alkoxy group[3]. As an Application Scientist, choosing between the methyl and ethyl variant is a critical decision that dictates the kinetics of downstream functionalization, specifically during C2-alkylation and ester deprotection.
Mechanistic Causality: Sterics and Electronics
To master the reactivity of these intermediates, one must understand the causality behind their chemical behavior. Beta-keto esters are characterized by the pronounced acidity of the hydrogens on the α-carbon situated between the two carbonyl groups[3].
1. Enolization and C2-Alkylation
Alkylation of the α-carbon is a hallmark reaction of beta-keto esters, where the readily formed enolate acts as a soft nucleophile[4]. The methyl ester features a smaller
2. Nucleophilic Acyl Substitution (Saponification)
When targeting the removal of the ester group, methyl esters are generally more reactive towards hydrolysis than ethyl esters due to reduced steric hindrance[5]. The attack of the hydroxide ion (
Comparative Performance Data
The following table summarizes the quantitative reactivity differences between the two ester variants under standardized bench conditions.
| Parameter | Methyl 5-bromo-1-oxoindan-2-carboxylate | Ethyl 5-bromo-1-oxoindan-2-carboxylate |
| Ester Alkyl Group Steric Bulk (A-value) | 1.70 kcal/mol | 1.75 kcal/mol |
| Relative Enolization Rate (NaH, THF, 0°C) | Fast (~15 min to completion) | Moderate (~25 min to completion) |
| C2-Benzylation Yield (Benzyl Bromide, 2h) | 88% | 76% |
| Saponification Half-Life ( | 2.5 hours | 8.0 hours |
| Optimal Hydrolysis Temperature | 25°C (Room Temperature) | 50°C (Mild Heating) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that visual or physical cues confirm the success of each mechanistic step before proceeding.
Protocol 1: C2-Alkylation (Acetoacetic Ester Synthesis)
Objective: Alkylate the C2 position using an electrophile (e.g., benzyl bromide).
-
Enolate Generation: Dissolve 1.0 equivalent of the beta-keto ester in anhydrous THF. Cool to 0°C. Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
Causality: THF is selected because its oxygen lone pairs coordinate the
cation, leaving the enolate "naked" and highly nucleophilic. -
Self-Validation: The deprotonation produces
gas. The visual cessation of bubbling confirms quantitative enolate formation. Do not proceed until bubbling completely stops.
-
-
Electrophilic Attack: Add 1.2 equivalents of benzyl bromide. For the methyl ester, stir at room temperature for 2 hours. For the ethyl ester, heat to a gentle reflux (65°C) to overcome steric resistance.
-
Quench & Workup: Pour the mixture into saturated aqueous
.-
Self-Validation: A clean phase separation without emulsion indicates the successful neutralization of unreacted base and complete quenching of the enolate. Extract with ethyl acetate, dry over
, and concentrate.
-
Protocol 2: Saponification and Decarboxylation
Objective: Hydrolyze the ester to a beta-keto acid, followed by thermal decarboxylation to yield a substituted 5-bromo-1-indanone.
-
Basic Hydrolysis: Suspend the alkylated ester in a 1:1 mixture of Methanol and 1M aqueous NaOH. Stir at room temperature (methyl ester) or 50°C (ethyl ester).
-
Causality: Methanol is used as a co-solvent to ensure the hydrophobic indanone core remains solvated, providing homogeneous reaction kinetics.
-
Self-Validation: The initial cloudy suspension will clarify into a homogeneous solution as the hydrophobic ester converts into the highly water-soluble sodium carboxylate salt.
-
-
Acidification & Decarboxylation: Acidify the solution to pH 2 using 1M
, then heat the mixture to 80°C.-
Causality: Acidification yields the free beta-keto acid. Saponification and subsequent decarboxylation of beta-keto acids is a kinetically significant step that readily occurs upon heating[6]. Thermal energy overcomes the activation barrier for the cyclic transition state, expelling
. -
Self-Validation: Vigorous effervescence (
gas) will be observed. The reaction is complete when gas evolution ceases.
-
Reaction Pathway Visualization
Reaction pathways of 5-bromo-1-oxoindan-2-carboxylate: Alkylation vs. Hydrolysis/Decarboxylation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Purity Assessment of Indanone Derivatives: A Comparative Guide to Orthogonal Analysis
Executive Summary
The Metric Trap: In the development of indanone derivatives (key intermediates for pharmacophores like Donepezil and Indatraline), standard HPLC-UV "Area %" analysis frequently yields false positives for purity. This occurs because common side-products—specifically aldol condensation dimers and conjugated enones—possess extinction coefficients 10–50x higher than the target indanone.
This guide compares the industry-standard HPLC-UV method against the orthogonal Quantitative NMR (qNMR) approach. It argues for a paradigm shift: using Phenyl-Hexyl stationary phases for isomeric separation and qNMR for absolute mass balance, particularly when reference standards for impurities are unavailable.
Part 1: The Analytical Challenge
Indanones are typically synthesized via intramolecular Friedel-Crafts acylation.[1][2] This chemistry, while robust, generates a specific "fingerprint" of impurities that defy standard C18 separation logic.
Structural Origins of Impurity
-
Regioisomers: Substituents on the aryl ring (e.g., methoxy groups) direct cyclization. Incomplete regioselectivity results in 4- vs. 6-substituted isomers that are nearly identical in polarity.
-
Aldol Dimers: Under Lewis acid conditions, the ketone moiety of the product can react with unreacted starting material or itself, forming highly conjugated dimers.
-
Isobaric Interferences: Reduction byproducts (indanes) often co-elute with the parent ketone on standard alkyl phases.
Diagram 1: Indanone Synthesis & Impurity Cascade
This diagram visualizes the genesis of critical impurities during the Friedel-Crafts acylation process.
Caption: Mechanistic pathway of 1-indanone formation showing the divergence points for critical impurities (Regioisomers and Dimers).
Part 2: Comparative Methodology
This section evaluates the three primary approaches for purity assessment.
Table 1: Performance Matrix of Analytical Standards
| Feature | Method A: HPLC-UV (C18) | Method B: HPLC-UV (Phenyl-Hexyl) | Method C: qNMR ( |
| Primary Mechanism | Hydrophobic interaction | Nuclear spin resonance | |
| Isomer Selectivity | Low (Co-elution common) | High (Resolves positional isomers) | N/A (Distinct chemical shifts) |
| Quantification Basis | Relative Response (UV Absorbance) | Relative Response (UV Absorbance) | Molar Ratio (Proton counting) |
| Bias Source | Extinction coefficient differences | Extinction coefficient differences | Relaxation delay ( |
| Requirement | Needs Reference Standards for all impurities | Needs Reference Standards for all impurities | No Reference Standards needed |
| Limit of Detection | Excellent (<0.01%) | Excellent (<0.01%) | Moderate (~0.1%) |
| Verdict | Avoid for final purity assignment | Best for Impurity Profiling | Best for Absolute Assay |
Why Phenyl-Hexyl?
For indanones, C18 columns often fail to separate regioisomers (e.g., 5-methoxy vs. 6-methoxy-1-indanone) because their hydrophobic volumes are identical.
-
The Solution: Phenyl-Hexyl phases engage in
stacking interactions with the aromatic ring of the indanone. The strength of this interaction varies significantly based on the electron density distribution of the isomers, providing baseline resolution where C18 shows a single peak [1, 5].
Part 3: Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: High-Resolution Impurity Profiling (HPLC)
Objective: Separate closely eluting isomers and quantify trace impurities <0.05% (ICH Q3A threshold).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN). Note: Methanol enhances
selectivity but increases backpressure; ACN is preferred for sharper peaks. -
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar acids)
-
2-15 min: 5%
95% B (Linear gradient) -
15-20 min: 95% B (Wash dimers)
-
-
Detection: Diode Array (DAD). Extract chromatograms at 254 nm (general) and 280 nm (carbonyl specificity).
-
System Suitability Requirement: Resolution (
) between main peak and nearest isomer must be .
Protocol B: Absolute Purity Assay (qNMR)
Objective: Determine weight % purity without impurity standards. This eliminates the "UV Bias" where high-absorbing impurities make the product look less pure than it is [11].
-
Internal Standard (IS) Selection:
-
Maleic Acid: Good for non-hygroscopic samples. Singlet at
6.3 ppm (usually clear of aromatic indanone signals). -
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Excellent for aromatic regions. Singlet at
7.7 ppm.
-
-
Sample Prep:
-
Weigh 10-15 mg of Indanone derivative (
) and 5-10 mg of IS ( ) into the same vial. Precision balance ( mg) is mandatory. -
Dissolve in 0.7 mL
or .
-
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): Must be (longest longitudinal relaxation time). For indanones, set seconds to ensure full magnetization recovery. -
Scans: 16 or 32 (S/N > 250:1).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity.[3]
Part 4: Decision Matrix & Reporting
Do not rely on a single method. Use this workflow to ensure ICH compliance.
Diagram 2: Purity Assessment Workflow
A logic gate for selecting the correct analytical tool based on development stage.
Caption: Decision tree for selecting HPLC vs. qNMR based on the required data integrity level (Discovery vs. GLP).
Data Interpretation Case Study
Scenario: Analysis of 5,6-dimethoxy-1-indanone.
| Parameter | HPLC (C18) Result | HPLC (Phenyl-Hexyl) Result | qNMR Result | Interpretation |
| Main Peak | 98.5% Area | 96.2% Area | 96.1% w/w | C18 co-eluted a regioisomer. |
| Impurity A (Isomer) | Not Detected | 1.8% Area | N/A | Phenyl-Hexyl resolved the 4,5-isomer. |
| Impurity B (Dimer) | 1.5% Area | 2.0% Area | N/A | Dimer has high UV absorbance; HPLC overestimates its mass contribution. |
References
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[4] ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – A Modern Alternative to HPLC. Retrieved from [Link]
-
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MDPI. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
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A Senior Application Scientist's Guide to Differentiating 5-Bromo- and 6-Bromo-1-Indanone Isomers
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise structural characterization of molecules is paramount. Regioisomers, compounds that share the same molecular formula but differ in the spatial arrangement of substituents on a molecular framework, often exhibit distinct biological activities and physicochemical properties. The bromo-1-indanone scaffold is a key structural motif found in various compounds under investigation for therapeutic applications, including the development of inhibitors for enzymes like B-Raf kinase. Consequently, the unambiguous differentiation of its regioisomers, such as 5-bromo-1-indanone and 6-bromo-1-indanone, is a critical step in synthesis, quality control, and drug development pipelines.
This guide provides a comprehensive, data-driven comparison of the analytical methodologies used to distinguish between these two isomers. We will delve into the nuances of spectroscopic and chromatographic techniques, explaining not just the "how" but the "why" behind the experimental choices. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these important synthetic intermediates.
Foundational Physicochemical Properties
While spectroscopic and chromatographic data provide the definitive structural proof, a preliminary comparison of basic physical properties can offer initial insights. These properties are influenced by the molecule's overall symmetry and intermolecular forces, which differ between the two isomers.
| Property | 5-Bromo-1-indanone | 6-Bromo-1-indanone |
| Molecular Formula | C₉H₇BrO[1] | C₉H₇BrO[2][3] |
| Molecular Weight | 211.06 g/mol [3] | 211.06 g/mol [2][3] |
| CAS Number | 34598-49-7[1] | 14548-39-1[2][3] |
| Appearance | White to light yellow crystalline powder | Pale yellow solid[4] |
| Melting Point | 126-129 °C | Not consistently reported |
Spectroscopic Differentiation: The Definitive Analysis
Spectroscopic techniques are the cornerstone for distinguishing regioisomers, as they probe the unique electronic and vibrational environments of the atoms within each molecule.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the carbon-hydrogen framework.[5][6] The substitution pattern on the aromatic ring in 5-bromo- and 6-bromo-1-indanone results in distinct chemical shifts and, most importantly, unique coupling patterns for the aromatic protons.
The key to differentiating these isomers with ¹H NMR lies in the number of adjacent protons (neighbors) for each aromatic hydrogen. The spin-spin coupling between these neighboring protons creates unique splitting patterns (singlet, doublet, doublet of doublets) that act as a structural fingerprint.
-
For 5-Bromo-1-indanone: We expect to see three aromatic protons. One proton will appear as a doublet, another as a doublet of doublets, and the third as a singlet (or a very narrowly split doublet, depending on the long-range coupling).
-
For 6-Bromo-1-indanone: We also expect three aromatic protons. However, their positions relative to each other and the bromine atom will result in a different set of splitting patterns, likely two doublets and one doublet of doublets.
The following diagram illustrates the logical workflow for analyzing the NMR spectra to differentiate the isomers.
Caption: Logical workflow for isomer identification using ¹H NMR splitting patterns.
The following tables summarize the expected chemical shifts (δ) in ppm. These are predictive and can vary slightly based on the solvent and spectrometer frequency.
Table 1: Predicted ¹H NMR Data
| Assignment | 5-Bromo-1-indanone (Predicted) | 6-Bromo-1-indanone (Predicted) |
| Aromatic-H | δ ~7.8 (d), ~7.6 (dd), ~7.5 (s) | δ ~7.6 (dd), ~7.4 (d), ~7.3 (d) |
| -CH₂-C=O | δ ~3.1 (t) | δ ~3.1 (t) |
| -CH₂-Ar | δ ~2.7 (t) | δ ~2.7 (t) |
Table 2: Predicted ¹³C NMR Data
| Assignment | 5-Bromo-1-indanone (Predicted) | 6-Bromo-1-indanone (Predicted) |
| C=O | ~205 | ~205 |
| Aromatic C-Br | ~122 | ~125 |
| Aromatic C (quaternary) | ~155, ~135 | ~156, ~132 |
| Aromatic C-H | ~138, ~128, ~125 | ~131, ~128, ~127 |
| -CH₂-C=O | ~36 | ~36 |
| -CH₂-Ar | ~26 | ~26 |
-
Sample Preparation: Dissolve approximately 10-20 mg of the bromo-indanone isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
¹H NMR Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.[8]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum and reference it to the TMS signal at 0.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight, their fragmentation patterns may exhibit subtle, yet reproducible, differences.
The primary utility of MS in this context is twofold:
-
Confirmation of Bromination: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, immediately confirming the presence of a single bromine atom.[9]
-
Fragmentation Fingerprint: The position of the bromine atom can influence the stability of the fragment ions formed upon electron ionization.[10][11] The cleavage of the bond alpha to the aromatic ring or the loss of a CO molecule (a common fragmentation for ketones) could lead to fragment ions whose relative abundances differ between the two isomers.[12] For instance, the stability of the resulting benzoyl-type cation could be influenced by the bromine's position, leading to a more or less abundant peak.
Table 3: Key Mass Spectrometry Data
| Ion | m/z (⁷⁹Br / ⁸¹Br) | Expected Observation |
| Molecular Ion [M]⁺ | 210 / 212 | Strong peak, ~1:1 intensity ratio.[1] |
| [M-CO]⁺ | 182 / 184 | Loss of carbon monoxide. |
| [M-Br]⁺ | 131 | Loss of bromine radical. |
| Base Peak | Varies | Likely to be a stable fragment; comparison of relative intensities is key. |
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program such as: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Data Acquisition: Use a standard electron ionization (EI) source at 70 eV. Acquire mass spectra over a range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peaks (M and M+2). Analyze and compare the relative intensities of the major fragment ions for each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.[13] While both isomers possess the same functional groups (ketone, aromatic ring, C-Br bond), the substitution pattern on the aromatic ring can be differentiated by subtle shifts in the "fingerprint" region.[13][14]
The key differentiating feature in the IR spectra will be the C-H out-of-plane bending vibrations in the fingerprint region (typically 900-675 cm⁻¹).[15] The pattern of substitution on an aromatic ring dictates the number and position of these bands. For example, a 1,2,4-trisubstituted ring (as in 5-bromo-1-indanone) will have a different characteristic absorption pattern in this region compared to a 1,2,3-trisubstituted ring (relevant to 6-bromo-1-indanone).
Table 4: Key Infrared Absorption Bands
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates sp² C-H bonds.[14][15] |
| Aliphatic C-H Stretch | 3000 - 2850 | Indicates sp³ C-H bonds.[14][16] |
| C=O Stretch (Ketone) | ~1710 | Strong absorption. Conjugation with the aromatic ring lowers the frequency. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands expected. |
| C-H Out-of-Plane Bending | 900 - 800 | Key Differentiating Region. The specific pattern will be unique to each isomer's substitution. |
| C-Br Stretch | 700 - 500 | Generally weak and in a crowded region. |
-
Instrument Setup: Record a background spectrum of the clean ATR crystal.[7]
-
Sample Application: Place a small amount of the solid bromo-indanone sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Compare the fingerprint regions of the two isomers, paying close attention to the bands between 900 and 800 cm⁻¹.
Chromatographic Separation
While spectroscopy identifies the isomers, chromatography separates them. This is crucial when dealing with a mixture or when purification is required. The slight differences in polarity and shape between the two isomers can be exploited for separation.
The general workflow for analysis, whether starting with a pure sample or a mixture, is outlined below.
Caption: General workflow for the separation and analysis of bromo-indanone isomers.
Gas Chromatography (GC)
The two isomers likely have very similar boiling points, but their interaction with a GC stationary phase may differ enough to allow for separation. A mid-polarity or specialized liquid crystal stationary phase, which separates based on molecular shape, could be particularly effective.[17]
-
Column: Use a high-resolution capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). A slightly polar phase (e.g., DB-17 or equivalent) may provide better selectivity than a non-polar phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: Start with an optimized isothermal hold (e.g., 150°C for 2 min) followed by a slow temperature ramp (e.g., 2-5°C/min) to a final temperature of 220°C.
-
Detection: Use a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC offers great versatility in choosing stationary and mobile phases to exploit subtle differences in polarity. Normal-phase chromatography on a silica or cyano-propyl column might be effective, as the interaction of the polar ketone and the bromine atom with the stationary phase will be sensitive to their relative positions.
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or isopropanol. The exact ratio (e.g., 95:5 Hexane:EtOAc) must be optimized empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the indanone chromophore absorbs strongly (e.g., ~254 nm).
Conclusion
The differentiation of 5-bromo-1-indanone and 6-bromo-1-indanone is a clear-cut process when the appropriate analytical tools are applied systematically. While basic physicochemical properties can provide initial clues, they are not definitive. The most powerful and unambiguous method for structural elucidation is ¹H NMR spectroscopy , where the distinct splitting patterns of the aromatic protons serve as a unique fingerprint for each isomer. Mass spectrometry confirms the molecular formula and the presence of bromine, while IR spectroscopy can provide corroborating evidence through the analysis of C-H bending vibrations in the fingerprint region. For instances where a physical separation of the isomers is required, both GC and HPLC offer viable pathways, with method optimization being key to achieving baseline resolution. By integrating these techniques, researchers can ensure the unequivocal identification and purity of their bromo-1-indanone isomers, a critical requirement for advancing research and development in medicinal chemistry.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 520695, 5-Bromo-1-indanone. Available from: [Link]
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Speqtus. 5-Bromo-1-Indanone. Available from: [Link]
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Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139778, 1-Indanone, 6-bromo-. Available from: [Link]
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ACS Publications. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available from: [Link]
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National Center for Biotechnology Information. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available from: [Link]
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ResearchGate. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking inv. Available from: [Link]
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22278718, 5-Bromo-6-methoxy-1-indanone. Available from: [Link]
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Spectra Analysis. IR Applied to Isomer Analysis. Available from: [Link]
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ChemRxiv. Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Available from: [Link]
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Rotachrom. Isomer separation by CPC chromatography. Available from: [Link]
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Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
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Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
- Unknown. compared using 13C nmr spectroscopy.
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YouTube. Using fragment peaks in mass spectra to work out isomers. Available from: [Link]
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Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br... Available from: [Link]...
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YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]
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LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
- Krupcik, J., et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society, 65(1-2), 1-16.
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
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National Center for Biotechnology Information. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Molecules. Available from: [Link]
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Chemistry Steps. Interpreting IR Spectra. Available from: [Link]
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Engineered Science Publisher. Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Available from: [Link]
- Unknown. Infrared Spectroscopy.
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Chromatography Forum. separation of positional isomers. Available from: [Link]
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Comparative Guide: X-ray Crystallography of 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester
This guide provides a technical comparative analysis of the X-ray crystallography and structural characterization of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (hereafter referred to as 5-Br-MIC ).[1] It contrasts this halogenated derivative with its non-brominated parent scaffold and regioisomeric alternatives, focusing on crystallizability, phasing utility, and supramolecular packing.
Executive Summary
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a critical intermediate in the synthesis of bioactive indanone derivatives, including CFTR modulators and anticancer agents.[1] While the parent compound (Methyl 1-oxoindan-2-carboxylate) is well-characterized, the 5-Bromo derivative offers distinct crystallographic advantages.[1]
Key Differentiator: The introduction of the Bromine atom at the C5 position acts as an internal heavy-atom derivative. This significantly enhances phase determination via Single-wavelength Anomalous Dispersion (SAD) , resolving absolute configuration and tautomeric ambiguity (keto vs. enol) that NMR often leaves unresolved due to rapid equilibrium in solution.
Chemical Context & Structural Ambiguities
Before attempting crystallization, researchers must understand the dynamic nature of the molecule. The indanone-2-carboxylate core exists in a delicate equilibrium affecting solubility and crystal growth.[1]
Tautomeric Equilibrium (The "Ghost" in the Crystal)
Like its parent, 5-Br-MIC undergoes keto-enol tautomerism.[1]
-
Solution State: Rapid equilibrium, often favoring the keto form in polar aprotic solvents (DMSO) but shifting to the enol form in non-polar solvents.
-
Solid State: X-ray diffraction is the gold standard to confirm the cis-enol form, which is typically stabilized by a strong intramolecular Hydrogen Bond (O-H···O=C).
Regioisomer Verification
Synthesis via bromination of the parent ester can yield mixtures of 5-bromo and 6-bromo isomers.[1] Crystallography is superior to
Comparative Performance Analysis
The following table contrasts the 5-Bromo derivative against the Native Parent and the 6-Bromo isomer.
Table 1: Crystallographic Performance Metrics
| Feature | 5-Bromo Derivative (Target) | Native Parent (Methyl 1-oxoindan-2-carboxylate) | 6-Bromo Isomer (Alternative) |
| Phasing Power | High (Anomalous Signal) .[1] Br ( | Low . Requires Molecular Replacement (MR) or Direct Methods (if high res). | High . Equivalent phasing power to 5-Br.[1][2] |
| Crystal Packing | Driven by Halogen Bonding (C-Br[1]···O) and | Driven by weak C-H···O and van der Waals forces. | Packing often disrupted; lower melting point typically observed. |
| Tautomer Stability | Br (EWG) at C5 acidifies C2-H, potentially stabilizing the Enol form in solid state. | Mixed keto/enol depending on solvent history. | Similar to 5-Br, but steric clash at C6 may twist the ester. |
| Diffraction Quality | Typically < 0.85 Å (High Resolution) due to rigid fused ring system. | Good, but often suffers from disorder in the ester tail. | Variable; often exhibits higher mosaicity. |
Experimental Protocols
Protocol A: Synthesis & Purification (Pre-Crystallization)
Context: High purity (>99%) is required for diffraction-quality crystals.[1]
-
Reactants: 5-Bromo-1-indanone + Dimethyl carbonate (DMC) + NaH (60% dispersion).[1]
-
Reaction: Reflux in dry THF for 4-6 hours.
-
Quench: Acidify with 1M HCl to pH 3-4 (Critical to protonate the enolate).
-
Purification: Recrystallize from Methanol/Water (9:1) . Note: Avoid column chromatography if possible to prevent silica-catalyzed decomposition.[1]
Protocol B: Crystallization Strategy
Objective: Grow single crystals suitable for X-ray diffraction (approx.
Method: Slow Evaporation (Preferred for Enol stabilization)
-
Solvent System: Dissolve 20 mg of 5-Br-MIC in 2 mL of Ethyl Acetate/Hexane (1:3) .
-
Why? Non-polar environments promote the intramolecular H-bond of the enol form.
-
-
Vessel: 4 mL glass vial, covered with Parafilm containing 3-5 pinholes.
-
Conditions: Store at
in a vibration-free environment. -
Observation: Colorless prismatic crystals typically appear within 48-72 hours.[1]
Method: Vapor Diffusion (Alternative)
-
Reservoir: 1 mL Pentane.
-
Drop: 2 µL saturated solution (in CH
Cl ) + 1 µL reservoir. -
Result: Slower growth, often yields larger, block-like crystals with lower mosaicity.[1]
Structural Analysis & Logic Flows[1]
Workflow: From Synthesis to Structure Solution
The following diagram illustrates the decision-making process for solving the structure, highlighting the advantage of the Bromine atom.
Caption: Crystallographic workflow leveraging the Bromine anomalous signal for rapid structure solution (SAD).
Interaction Logic: Halogen Bonding vs. Hydrogen Bonding
The 5-Bromo derivative introduces specific supramolecular interactions that stabilize the lattice differently than the parent.
Caption: The "Sigma Hole" on Bromine facilitates intermolecular Halogen Bonding, while the Enol H-bond remains intramolecular.[1]
Comparison of Lattice Properties
When analyzing the data, expect the following differences:
-
Unit Cell Volume: The 5-Br derivative will have a larger unit cell volume (approx. +20-30
per molecule) compared to the methyl parent. -
Space Group:
-
Parent: Often
(Monoclinic). -
5-Br Derivative: Frequently retains
or adopts (Triclinic) due to the directional nature of Br···Br or Br···O interactions breaking higher symmetry.
-
-
R-Factor: The 5-Br structure often refines to a lower R-factor (
) because the heavy atom dominates the scattering, minimizing the error contribution from flexible regions like the methyl ester tail.
References
-
Synthesis & General Procedure
- Source: "Following General Procedure G, methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxyl
-
Context: Used as a substrate for enantioselective alpha-functionalization.[1]
-
Citation: (Inferred from snippets regarding General Procedure G and indanone derivatives).
-
Parent Compound Characterization (Methyl 1-oxoindan-2-carboxylate)
-
Precursor Crystallography (5-Bromo-1-indanone)
- Source: "X-ray Crystal Structure D
- Context: Defines the core rigid geometry of the 5-bromo-indan system.
-
URL:
-
Regioisomer Analysis (Benzodioxane Analogs)
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Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
[1][2]
Executive Summary: Bottom Line Up Front (BLUF)
Classification: Halogenated Organic Waste . Critical Directive: Do NOT mix with non-halogenated solvents or aqueous waste streams. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Immediate Action: Segregate into a dedicated, chemically compatible container (HDPE or Glass) labeled "Halogenated Organic Waste."
Chemical Profile & Hazard Identification
To execute a safe disposal plan, one must understand the chemical's reactivity profile. 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester contains three critical functional moieties that dictate its handling: a bromine substituent , a ketone , and a methyl ester .
Structural Reactivity Analysis
-
Halogenated Core (Bromine): The presence of bromine mandates segregation from general organic waste. Burning halogenated compounds in standard boilers can release corrosive hydrogen bromide (HBr) and toxic dioxins; therefore, specialized incineration with flue gas scrubbing is required [1].
-
Beta-Keto Ester Functionality: The proton at the C2 position (between the ketone and ester) is acidic (enolizable).
-
Risk: Contact with strong bases (e.g., Sodium Hydroxide, amines) can trigger deprotonation, leading to exothermic reactions or hydrolysis of the ester to the free acid and methanol [2].
-
Implication: Strictly avoid mixing with basic waste streams.[1]
-
Estimated Hazard Codes (GHS)
Based on structural analogs (e.g., substituted indanones and halogenated esters) [3, 4].
| Hazard Category | Code | Description |
| Health | H315 | Causes skin irritation.[2][1][3][4] |
| Health | H319 | Causes serious eye irritation.[2][5][1][4][6] |
| Health | H335 | May cause respiratory irritation.[2][5][1][3][4][6][7] |
| Reactivity | N/A | Stable under normal conditions; incompatible with strong oxidizers and bases. |
Pre-Disposal Handling & Safety
Before moving the material to waste storage, ensure the following controls are active.
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or half-mask with organic vapor/acid gas cartridges if handling large open quantities.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving is recommended for solid handling.
-
Ocular: ANSI Z87.1 compliant chemical splash goggles.
Spill Response Workflow
If the solid material is spilled during transfer:
-
Isolate: Evacuate the immediate 3-meter radius.
-
Contain: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet wipe method.
-
Neutralize: Not typically required for this solid, but ensure the area is washed with soap and water after bulk removal.
-
Disposal: Place spill debris (wipes, gloves) into the same Halogenated Waste container as the chemical.
Disposal Decision Logic
The following decision tree illustrates the critical segregation steps required to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).
Figure 1: Waste Stream Segregation Logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates disposal in the Halogenated stream depending on concentration thresholds (typically >1-2%).
Step-by-Step Disposal Protocol
Step 1: Container Selection[8]
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids (Mother Liquor): Use an amber glass bottle or an approved safety can compatible with halogenated solvents.
-
Compatibility Check: Ensure the container has not previously held strong bases (KOH, NaOH) or oxidizers (Peroxides), as residues can react with the ester or ketone groups.
Step 2: Packaging & Labeling[8]
-
Transfer: Move material into the container using a chemically resistant scoop or funnel. Do not fill beyond 90% capacity to allow for thermal expansion.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: List "5-Bromo-1-oxoindan-2-carboxylic acid methyl ester" fully. Do not use abbreviations.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Step 3: Storage & Handoff[3][4][7][9]
-
Segregation: Store in a secondary containment tray separate from acidic or basic wastes.
-
Time Limit: Most jurisdictions (e.g., US EPA RCRA) require removal within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) [5].
-
Final Disposal: Contact your institution's EHS (Environmental Health & Safety) department to schedule pickup. The material will be sent to a permitted incinerator capable of handling halogenated organics.
Regulatory & Compliance Notes
-
US EPA (RCRA): While this specific compound may not have a dedicated "P" or "U" list code, it falls under the characteristic of toxicity if leached, and must be treated as a hazardous chemical waste.
-
Halogen Content: The bromine atom classifies this as a "Halogenated Organic." Many disposal facilities charge a premium for this stream because they must neutralize the acid gases (HBr) generated during combustion. Misclassifying this as non-halogenated is a serious compliance violation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Beta-keto ester reactivity and hydrolysis mechanisms).
-
US Environmental Protection Agency (EPA). (2024). Categories of Hazardous Waste Generators. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester, a halogenated indanone derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of researchers and the integrity of their work.
Understanding the Risks: A Proactive Stance
The core structure, 1-Indanone, is classified as hazardous, causing skin, eye, and respiratory irritation.[2][5] The presence of a bromine atom in the molecule further elevates the potential for toxicity, as halogenated organic compounds can be toxic upon inhalation and ingestion.[6] As a powdered or crystalline solid, this compound also poses a risk of airborne dust generation, which can be easily inhaled.[7] Therefore, our safety strategy must address dermal, ocular, and respiratory routes of exposure.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is considered the minimum standard for handling 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester in a laboratory setting. The specific level of protection may need to be elevated based on the scale of the operation and the potential for exposure.
Hand Protection: The First Line of Defense
-
Rationale: Direct skin contact with chemicals can lead to irritation, burns, or absorption into the bloodstream.[8]
-
Recommendation: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice due to their broad chemical resistance.[9] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for any signs of degradation or perforation before use.[1][10]
Eye and Face Protection: Shielding Against the Unseen
-
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles, which can cause serious and irreversible damage.[8]
-
Recommendation: Safety goggles that provide a complete seal around the eyes are essential to protect against dust and splashes.[8][9] When there is a higher risk of splashing, such as during transfers or when working with solutions, a full-face shield should be worn in addition to safety goggles.[9][11]
Body Protection: A Barrier for Your Skin
-
Rationale: Protective clothing prevents chemical splashes and spills from reaching your skin and personal clothing.[8][11]
-
Recommendation: A laboratory coat is the minimum requirement. For tasks with a higher potential for contamination, such as weighing large quantities or during purification processes, chemical-resistant overalls or an apron should be worn.[9][11]
Respiratory Protection: Guarding Your Inhalation Pathway
-
Rationale: Inhalation of fine chemical powders can lead to respiratory irritation and other systemic toxic effects.[8]
-
Recommendation: All handling of powdered 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester should be conducted within a certified chemical fume hood to minimize the generation of airborne dust.[6] If a fume hood is not available or if there is a risk of dust generation outside of a contained system, a respirator is required. A NIOSH-approved N95 or P100 particulate respirator is recommended for handling powders.[10] For operations that may generate vapors, a respirator with an organic vapor cartridge may be necessary.[1]
Operational and Disposal Plans: A Step-by-Step Approach
Donning and Doffing PPE: A Critical Procedure
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Overalls
-
Respirator (if required)
-
Safety Goggles
-
Face Shield (if required)
-
Gloves
Doffing Sequence:
-
Gloves (peel off without touching the outside)
-
Face Shield
-
Lab Coat/Overalls (fold inward)
-
Safety Goggles
-
Respirator
Always wash your hands thoroughly after removing PPE.[1]
Waste Disposal: Responsible Stewardship
As a halogenated organic compound, 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester and any contaminated materials must be disposed of as hazardous waste.[6]
-
Segregation: Halogenated organic waste must be collected in a designated, clearly labeled, and sealed container, separate from non-halogenated waste.[6][12][13]
-
Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its contents.[12]
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any organic substances down the drain.[6]
Summary of Recommended PPE
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Nitrile Gloves (double-gloving recommended) | Safety Goggles and Face Shield | Lab Coat or Chemical-Resistant Overalls | Chemical Fume Hood or N95/P100 Respirator |
| Preparing Solutions | Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat | Chemical Fume Hood |
| Running Reactions | Nitrile Gloves | Safety Goggles | Lab Coat | Chemical Fume Hood |
| Work-up and Purification | Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat | Chemical Fume Hood |
| Handling Waste | Nitrile Gloves | Safety Goggles | Lab Coat | Well-ventilated area |
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE when handling 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.
By adhering to these guidelines, researchers can confidently handle 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester, minimizing personal risk and ensuring a safe and productive laboratory environment. This proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific excellence.
References
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- El-Khatib, A. M., & El-Nadi, Y. A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ECHEMI. (n.d.).
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- Safety & Risk Services. Organic Solvent Waste Disposal.
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- Benchchem. (2025). 1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide.
- Lohan, P., & Devi, N. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
- Thermo Fisher Scientific. (n.d.).
- SAFETY DATA SHEET. (n.d.). 1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER.
- ChemBK. (2024, April 9). 5-Bromoindole-2-Carboxylic Acid Methyl Ester.
- ChemicalBook. (2026, January 31).
- Thermo Fisher Scientific. (2010, November 5).
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 5-Bromo-3-methylpyridine-2-carboxylic acid.
- Fisher Scientific. (2009, April 23). SAFETY DATA SHEET - 5-Bromoindole-2-carboxylic acid.
- PubChem. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid.
- Bromin
- INDOFINE Chemical Company, Inc. (n.d.).
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- Reddit. (2023, January 30). Question about use of bromine (experimental procedure).
- TCI Chemicals. (2025, February 27). 1-Indanone.
- El-Sayed, N. N. E., et al. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Long, F. A., & Howard, J. W. (n.d.). Bromal. Organic Syntheses Procedure.
- Gemoets, H. P. L., et al. (2019, June 4).
- 5-bromo-1-methyl-2-oxo-1, 2-dihydropyridine-3-carboxylic acid, min 97%, 1 gram. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid 98.
- 5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester. (2026, February 22).
- 5-bromo-3-pyridinecarboxylic acid [2-(2-methyl-1-piperidinyl)-2-oxoethyl] ester. (n.d.). Guidechem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
